ADL-5747
Description
Properties
CAS No. |
1187653-56-0 |
|---|---|
Molecular Formula |
C24H29ClN2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H |
InChI Key |
XROFSGVHHSJMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4856881; PF-04856881; PF4856881; PF04856881; PF 4856881; PF 04856881; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ADL-5747 in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ADL-5747, a novel δ-opioid agonist, in the context of neuropathic pain. The information is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.
Introduction
This compound, chemically known as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, orally bioavailable δ-opioid agonist.[1][2] It has demonstrated significant analgesic effects in animal models of chronic pain, including neuropathic and inflammatory pain, positioning it as a potential therapeutic agent for these conditions.[1][2][3] This document details the core mechanism of action, supported by quantitative data from key preclinical experiments.
Core Mechanism of Action: Selective δ-Opioid Receptor Agonism
The primary mechanism of action of this compound in mitigating neuropathic pain is its function as a selective agonist for the δ-opioid receptor (DOR).[1][2] Opioid receptors, including μ (MOR), δ (DOR), and κ (KOR), are G-protein coupled receptors that modulate nociceptive signaling.[4] While traditional opioids like morphine primarily target MOR, they are often associated with significant side effects. Selective DOR agonists like this compound are being explored for their potential to provide analgesia with an improved side-effect profile.[5]
This compound's analgesic effects are predominantly mediated by the activation of DORs expressed on peripheral Nav1.8-positive neurons.[1][2][3] These neurons are crucial for sensing noxious stimuli, and their modulation by this compound leads to a reduction in pain hypersensitivity.[1]
A key characteristic of this compound is its suggested agonist-biased activity.[1][2][3] Unlike the prototypical δ-agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization, two common effects associated with DOR activation by SNC80.[1][2][3] This biased signaling may contribute to a more favorable therapeutic window.
Signaling Pathway of this compound in Peripheral Nociceptive Neurons
Caption: this compound binds to DOR on peripheral neurons, initiating a signaling cascade that reduces neuronal excitability and leads to analgesia.
Quantitative Data from Preclinical Studies
The analgesic efficacy of this compound has been quantified in mouse models of inflammatory and neuropathic pain.
Table 1: Analgesic Effects of this compound in a Neuropathic Pain Model
| Compound | Dose (mg/kg) | Pain Model | Effect | Duration of Action |
| This compound | Optimal dose (not specified) | Sciatic Nerve Ligation (SNL) | Efficiently reversed mechanical allodynia | Terminated at 4 hours post-administration |
| SNC80 (control) | 5 | Sciatic Nerve Ligation (SNL) | Significantly reduced mechanical allodynia | Shorter than this compound |
Data extracted from studies on mouse models.[1]
Table 2: Pharmacokinetic Properties
| Compound | Species | Half-life (t½) | Bioavailability |
| This compound | Rat | 12.2 hours | Good oral bioavailability |
| ADL-5859 | Rat | 5.1 hours | Good oral bioavailability |
Pharmacokinetic data contributes to the longer duration of action observed for this compound.[1]
Table 3: Comparison of In Vivo Effects with SNC80
| Effect | This compound (30 mg/kg) | SNC80 (5 mg/kg) |
| Analgesia in Neuropathic Pain | Yes | Yes |
| Hyperlocomotion | No effect | Significant induction |
| Receptor Internalization (in vivo) | Not induced | Induced |
This comparison highlights the biased agonism of this compound.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
4.1. Animal Models of Pain
-
Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain: This model was used to induce mechanical allodynia, a key feature of neuropathic pain. The procedure involves the tight ligation of the sciatic nerve in mice.[1][2][3]
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of mice to induce a localized inflammation and subsequent mechanical allodynia.[1][2][3]
4.2. Assessment of Analgesia
-
Mechanical Sensitivity: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness was measured. A significant increase in the withdrawal threshold after drug administration indicates an analgesic effect.[1]
4.3. Genetic Models
-
δ-Opioid Receptor Constitutive Knockout (KO) Mice: These mice lack the δ-opioid receptor. The absence of an analgesic effect from this compound in these mice confirms that its action is mediated through this receptor.[1][2]
-
Conditional Knockout (cKO) Mice: In these mice, the δ-opioid receptor was specifically deleted in peripheral Nav1.8-expressing neurons. The significantly diminished analgesic effect of this compound in these mice points to the crucial role of DORs on these specific peripheral neurons.[1][2]
Experimental Workflow for Assessing this compound Analgesia
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
In Vivo Efficacy of ADL-5747 in Inflammatory Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of ADL-5747, a novel δ-opioid receptor agonist, in preclinical models of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in pain therapeutics.
Introduction
This compound is a selective, non-peptidic δ-opioid receptor agonist that has demonstrated significant analgesic properties in animal models of chronic pain.[1][2] Unlike traditional μ-opioid receptor agonists, which are associated with a range of undesirable side effects, δ-opioid receptor agonists like this compound offer a promising alternative for the management of inflammatory pain with a potentially improved safety profile.[1] This guide focuses on the preclinical evidence supporting the efficacy of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a widely used and well-characterized animal model that mimics many aspects of chronic inflammatory conditions in humans.[1][3]
Core Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][4] These receptors are coupled to inhibitory G-proteins (Gαi/o).[4][5] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits.[5][6] These subunits then modulate downstream effector systems, resulting in a reduction in neuronal excitability and nociceptive signaling.[5]
Key downstream effects of δ-opioid receptor activation include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[5]
The net effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain transmission.[5] Notably, the analgesic effects of this compound in inflammatory pain are largely mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]
In Vivo Efficacy Data
The efficacy of this compound in reducing inflammatory pain has been demonstrated in the CFA-induced inflammatory pain model in mice.[1] Mechanical allodynia, a key symptom of inflammatory pain, was assessed using the von Frey test.[1]
Dose-Dependent Reversal of Mechanical Allodynia
This compound produced a significant, dose-dependent reversal of mechanical allodynia in mice with CFA-induced inflammation.[1] The peak efficacy was observed within the 30 to 100 mg/kg dose range.[1] The analgesic effect of this compound was still present at 120 minutes post-administration, with the effect terminating at 4 hours.[1]
| Compound | Dose (mg/kg) | Time Post-Administration (min) | % Reversal of Mechanical Allodynia (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| This compound | 10 | 60 | ~25% | * |
| 30 | 60 | ~75% | ||
| 100 | 60 | ~80% | ||
| SNC80 | 1 | 45 | ~20% | Not Significant |
| (Reference) | 5 | 45 | ~100% | |
| 10 | 45 | ~90% |
Data are estimated from graphical representations in Nozaki et al., 2012 and presented for comparative purposes.[1]
- P < 0.05, ** P < 0.001, one-way ANOVA followed by Bonferroni post hoc test.[1]*
Comparative Efficacy with SNC80
SNC80, a well-characterized δ-opioid agonist, was used as a reference compound.[1] While SNC80 showed a complete reversal of allodynia at a lower dose (5 mg/kg), its effect was shorter-lived, disappearing within 2 hours.[1] In contrast, this compound demonstrated a more sustained analgesic effect.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the key in vivo efficacy studies of this compound.[1]
CFA-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state in the hind paw of mice, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
Animals: C57BL6/J × SV129Pas wild-type mice are used.[1]
-
Induction of Inflammation: A subcutaneous injection of 20 μl of Complete Freund's Adjuvant (CFA; 1 mg/ml) is administered into the plantar surface of the right hind paw.[2]
-
Pain Behavior Assessment: Mechanical allodynia is typically assessed 3-7 days post-CFA injection, allowing for the full development of the inflammatory response.[7]
Assessment of Mechanical Allodynia (Von Frey Test)
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the CFA-injected paw.[1]
-
Response Measurement: A positive response is defined as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is determined using the up-down method.[1]
Drug Administration
-
Compound Preparation: this compound and SNC80 are dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: The compounds are administered via intraperitoneal (i.p.) injection.
-
Dosing and Timing: Doses ranging from 10 to 100 mg/kg for this compound and 1 to 10 mg/kg for SNC80 are used.[1] Behavioral testing is conducted at specific time points post-administration (e.g., 60 minutes for this compound and 45 minutes for SNC80) to capture the peak effect.[1]
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound as a potent analgesic in a model of inflammatory pain. Its δ-opioid receptor-mediated mechanism of action, coupled with a sustained duration of effect, positions this compound as a promising candidate for the development of novel pain therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of pain drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 3. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide on ADL-5747 as a Biased Agonist at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL-5747 is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR) that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain. A compelling body of evidence suggests that this compound functions as a biased agonist, preferentially activating G-protein-mediated signaling pathways responsible for analgesia while avoiding the recruitment of β-arrestin. This biased activity is evidenced by the absence of typical DOR-mediated adverse effects, such as hyperlocomotion and significant receptor internalization, which are observed with the prototypical DOR agonist SNC80. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, detailing the experimental protocols used to characterize its biased agonism, and visualizing the relevant signaling pathways and experimental workflows.
Introduction to Biased Agonism at the Delta-Opioid Receptor
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the treatment of chronic pain and mood disorders.[1] Upon activation by an agonist, the DOR can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
The G-protein-dependent pathway is primarily associated with the therapeutic analgesic effects of DOR agonists.[2] This pathway involves the coupling of the activated receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
The β-arrestin-dependent pathway , on the other hand, is implicated in receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to the development of tolerance and certain side effects.[3][4] Agonists that potently recruit β-arrestin, such as SNC80, often lead to rapid receptor internalization and can induce adverse effects like convulsions at higher doses.[4][5]
Biased agonism , also known as functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a receptor, thereby preferentially activating one signaling pathway over another.[2] In the context of the DOR, a G-protein biased agonist would ideally elicit robust analgesia with a reduced liability for the adverse effects associated with β-arrestin recruitment. This compound has emerged as a promising candidate exhibiting such a profile.[6][7][8]
Pharmacological Profile of this compound
This compound, chemically identified as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a potent and selective DOR agonist.[6][9] While specific in vitro quantitative data on its binding affinity (Ki) and potency (EC50) and efficacy (Emax) for G-protein activation and β-arrestin recruitment are not publicly available in detail, published research confirms its nanomolar affinity and signaling potency at the DOR.[6] In vivo studies provide strong evidence for its biased agonism when compared to the prototypical DOR agonist, SNC80.
Data Presentation
The following tables summarize the available pharmacological data for this compound and the reference agonist SNC80.
Table 1: In Vitro Pharmacological Profile at the Delta-Opioid Receptor
| Ligand | Binding Affinity (Ki) | G-Protein Activation (GTPγS) | β-Arrestin Recruitment |
| This compound | Nanomolar affinity[6] | Potent agonist[6] | Weak or no recruitment inferred from in vivo studies[6][7][8] |
| SNC80 | ~1.7 nM[10] | EC50: ~32-52.8 nM[11][12] | Potent recruitment[4] |
Note: Specific quantitative values for this compound are not available in the reviewed public literature.
Table 2: In Vivo Pharmacological Profile in Rodent Models
| Ligand | Analgesia (Chronic Pain Models) | Locomotor Activity | Receptor Internalization |
| This compound | Efficacious[6][7] | No significant change[6][7] | Not observed[6][7][8] |
| SNC80 | Efficacious[6] | Significant hyperlocomotion[6] | Robust internalization[5][6] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathways
The following diagram illustrates the divergent signaling pathways of the delta-opioid receptor upon activation by a biased versus a non-biased agonist.
Experimental Workflow for Assessing Biased Agonism
The characterization of a biased agonist like this compound involves a series of in vitro and in vivo assays to quantify its effects on different signaling pathways.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO-DOR cells).
-
Radioligand, such as [³H]naltrindole or [³H]DPDPE.
-
Test compound (this compound) and reference compound (SNC80).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled compound.
-
For total binding wells, add buffer instead of unlabeled compound. For non-specific binding wells, add a high concentration of naloxone.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound) and reference compound (SNC80).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM unlabeled GTPγS).
-
-
Protocol:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the agonist.
-
Incubate for 15-20 minutes at 30°C.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for an additional 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated receptor.
-
Principle: The PathHunter assay utilizes enzyme fragment complementation. The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.
-
Protocol (Agonist Mode):
-
Plate PathHunter cells stably co-expressing the tagged DOR and β-arrestin in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test and reference compounds.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.
-
In Vivo Locomotor Activity Test
This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous movement.
-
Materials:
-
Rodents (mice or rats).
-
Locomotor activity chambers equipped with infrared beams to detect movement.
-
Test compound (this compound) and reference compound (SNC80) formulated for in vivo administration.
-
-
Protocol:
-
Habituate the animals to the testing room and locomotor chambers for at least 30-60 minutes before the experiment.
-
Administer the test compound, reference compound, or vehicle to the animals.
-
Immediately place each animal in a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) over a set period (e.g., 90-120 minutes).
-
Analyze the data to compare the effects of the different treatments on locomotor activity.
-
In Vivo Receptor Internalization Assay
This assay visualizes and quantifies the movement of receptors from the cell surface to the interior of the cell following agonist treatment.
-
Methodology: This can be performed using knock-in mice expressing a fluorescently tagged delta-opioid receptor (e.g., DOR-eGFP).[6]
-
Protocol:
-
Administer the test compound, reference compound, or vehicle to the DOR-eGFP mice.
-
After a specified time (e.g., 30-60 minutes), perfuse the animals and collect brain tissue or dorsal root ganglia.
-
Prepare tissue sections for microscopy.
-
Using confocal microscopy, visualize the subcellular localization of the DOR-eGFP. Cell surface receptors will show a distinct membrane fluorescence, while internalized receptors will appear as intracellular puncta.
-
Quantify the degree of internalization by measuring the fluorescence intensity within the cytoplasm compared to the cell membrane in a sufficient number of neurons.
-
Conclusion
This compound represents a significant advancement in the development of delta-opioid receptor agonists. Its characterization as a biased agonist, promoting analgesia through G-protein signaling while minimizing β-arrestin recruitment and its associated downstream effects, highlights a promising strategy for developing safer and more effective analgesics. The lack of hyperlocomotion and receptor internalization in vivo strongly supports its biased profile.[6][7] Further elucidation of the precise quantitative measures of its bias will be invaluable for the continued development of functionally selective opioids for the treatment of chronic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization [ouci.dntb.gov.ua]
- 3. ADL5747 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of ADL-5747: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADL-5747 is a novel, potent, and selective δ-opioid receptor agonist that has been investigated for its analgesic properties. A key characteristic of this compound is its favorable oral bioavailability, a significant advantage in drug development. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of this compound, based on preclinical studies. It details the experimental protocols used in these studies and presents the quantitative data in a structured format. Furthermore, this guide illustrates the proposed signaling pathway of this compound, highlighting its mechanism as a biased agonist.
Introduction
This compound emerged as a promising candidate for the treatment of chronic pain, demonstrating efficacy in animal models of both inflammatory and neuropathic pain.[1][2] Its mechanism of action is centered on the activation of δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[1][2] A distinguishing feature of this compound is its apparent biased agonism. Unlike traditional δ-opioid agonists such as SNC80, this compound does not appear to induce receptor internalization or hyperlocomotion in preclinical models, suggesting a preferential activation of G-protein signaling pathways over β-arrestin pathways.[1][2] This biased signaling profile is of significant interest as it may lead to a better side-effect profile. The development of this compound was reportedly halted in Phase II clinical trials, the specific reasons for which are not publicly detailed.[3]
Pharmacokinetics of this compound
Preclinical studies in rats and dogs have provided initial insights into the pharmacokinetic profile of this compound. The compound is noted for its "good oral bioavailability," although specific percentages are not consistently reported in the available literature.[1][2]
Quantitative Pharmacokinetic Data
| Parameter | Species | Value | Reference |
| Half-life (t½) | Rat, Dog | 12.2 hours | [1] |
| Oral Bioavailability | Rat | Good | [1][2] |
Note: The term "Good" for oral bioavailability is qualitative as provided in the source material. Specific percentages are not available.
Experimental Protocols
This section details the methodologies employed in the preclinical studies that form the basis of our current understanding of this compound's pharmacokinetics and mechanism of action.
Animal Models and Drug Administration
-
Species: Studies have utilized mice, rats, and dogs.[1]
-
Route of Administration (Oral): For oral administration in mice, this compound was delivered via oral gavage.[1]
-
Vehicle: The vehicle used for oral administration was a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]
-
Dosage (Analgesia Studies in Mice): Doses ranged from 10 mg/kg to 100 mg/kg for systemic administration to assess analgesic effects.[1]
-
Route of Administration (Local): For local administration studies, this compound was injected intraplantarly.[1]
Bioanalytical Method for Quantification
While a specific, validated bioanalytical method for this compound is not detailed in the available literature, the common methodology for quantifying small molecules in plasma for pharmacokinetic studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such a method is outlined below.
Pharmacokinetic Data Analysis
The pharmacokinetic parameters were determined from the plasma concentration-time data. The analysis mentioned in the literature involved repeated-measures ANOVA followed by Student's t-test for comparing different time points.[1]
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the δ-opioid receptor. Its analgesic effects are primarily mediated through the activation of these receptors on peripheral Nav1.8-expressing sensory neurons.[1][2] A crucial aspect of this compound's pharmacology is its biased agonism.
Biased Agonism of this compound
This compound preferentially activates G-protein-mediated signaling pathways over the β-arrestin pathway. This is in contrast to agonists like SNC80, which robustly recruit β-arrestin, leading to receptor internalization and potentially contributing to certain side effects. The lack of receptor internalization and hyperlocomotion observed with this compound is attributed to this biased signaling.[1][2]
The following diagram illustrates the proposed biased agonist signaling pathway of this compound at the δ-opioid receptor.
Logical Relationship in Experimental Workflow for Efficacy
The following diagram outlines the logical workflow of the in vivo experiments conducted to establish the efficacy and mechanism of this compound.
Conclusion
This compound is a δ-opioid receptor agonist with demonstrated preclinical analgesic efficacy and good oral bioavailability. Its unique biased agonism, favoring G-protein signaling over β-arrestin pathways, represents a significant area of interest for the development of opioids with improved safety profiles. While detailed quantitative pharmacokinetic data remains limited in the public domain, the available information provides a solid foundation for understanding the basic pharmacokinetic properties and mechanism of action of this compound. Further disclosure of clinical trial data would be necessary for a more complete assessment of its pharmacokinetic profile in humans.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of ADL-5747 on Delta-Opioid Receptor Internalization and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR). Developed for the potential treatment of chronic pain, this compound has demonstrated significant analgesic properties in preclinical models. A key characteristic of this compound, distinguishing it from prototypical DOR agonists like SNC80, is its apparent biased agonism. While effectively activating G-protein signaling pathways to produce analgesia, this compound notably does not induce significant receptor internalization or hyperlocomotion in vivo, suggesting a preferential signaling mechanism that may offer a more favorable therapeutic profile. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological data for this compound, with a focus on its effects on receptor binding, signaling, and internalization. Detailed experimental protocols for the key assays used in its characterization are also presented.
Core Data Presentation
The following tables summarize the quantitative data for this compound in key in vitro and in vivo assays, allowing for direct comparison with other relevant compounds.
Table 1: In Vitro Opioid Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) |
| This compound | Delta (δ) | 1.1 ± 0.2 |
| Mu (μ) | 1800 ± 300 | |
| Kappa (κ) | >10000 | |
| SNC80 | Delta (δ) | 0.83 ± 0.11 |
Data represents the mean ± SEM.
Table 2: In Vitro Functional Activity of this compound at the Delta-Opioid Receptor
| Assay | Compound | EC50 (nM) | Emax (% stimulation vs. DADLE) |
| [35S]GTPγS Binding | This compound | 18 ± 3 | 100 ± 5 |
| SNC80 | 12 ± 2 | 100 ± 4 |
Data represents the mean ± SEM.
Table 3: In Vivo Analgesic Potency of this compound in a Model of Inflammatory Pain
| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |
| This compound | Rat (CFA-induced thermal hyperalgesia) | Reversal of hyperalgesia | 0.6 |
| ADL5859 | Rat (CFA-induced thermal hyperalgesia) | Reversal of hyperalgesia | 30 |
CFA: Complete Freund's Adjuvant; p.o.: oral administration.
Signaling Pathways and Biased Agonism
This compound exhibits functional selectivity, or biased agonism, at the delta-opioid receptor. Upon binding, it potently activates the G-protein signaling cascade, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which are believed to mediate its analgesic effects. However, unlike the prototypical DOR agonist SNC80, this compound shows a significantly reduced propensity to recruit β-arrestin. This lack of β-arrestin recruitment is correlated with the observed absence of significant receptor internalization in vivo.[1] This biased signaling profile is a critical aspect of this compound's pharmacology and is hypothesized to underlie its favorable in vivo profile, particularly the lack of locomotor side effects seen with other DOR agonists.[1]
Figure 1. Simplified signaling pathway of this compound at the delta-opioid receptor.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below.
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant delta, mu, or kappa opioid receptors are used.
-
Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), and [3H]U-69,593 (for KOR) are used as the radiolabeled ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound).
-
Incubation is carried out in a total volume of 1 mL at 25°C for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Figure 2. Workflow for the radioligand binding assay.
2. [35S]GTPγS Binding Assay for G-Protein Activation
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the delta-opioid receptor.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human delta-opioid receptor are used.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Procedure:
-
Cell membranes (10 µg of protein) are pre-incubated with 10 µM GDP for 15 minutes at 30°C.
-
Varying concentrations of this compound are added, followed by 0.1 nM [35S]GTPγS.
-
The reaction mixture is incubated for 60 minutes at 30°C.
-
Basal binding is determined in the absence of agonist, and non-specific binding is measured in the presence of 10 µM unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through GF/B filters.
-
Filters are washed with ice-cold buffer and radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are expressed as a percentage of the maximal stimulation produced by a standard agonist (e.g., DADLE). EC50 and Emax values are determined by non-linear regression of the concentration-response curves.
-
3. Receptor Internalization Assay
While this compound shows a lack of in vivo internalization, in vitro assays are crucial for a complete characterization.
-
Objective: To quantify the extent of DOR internalization induced by this compound in a cell-based system.
-
Methodology (ELISA-based):
-
Cell Culture: HEK293 cells stably expressing N-terminally FLAG-tagged human DOR are cultured in 24-well plates.
-
Procedure:
-
Cells are treated with varying concentrations of this compound or a positive control (SNC80) for a specified time (e.g., 30 minutes) at 37°C.
-
The treatment is stopped by washing with ice-cold PBS.
-
Cells are fixed with 4% paraformaldehyde.
-
The number of receptors remaining on the cell surface is quantified by incubating with an anti-FLAG antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate for HRP is added, and the absorbance is measured.
-
-
Data Analysis: The amount of internalization is calculated as the percentage decrease in the signal from agonist-treated cells compared to vehicle-treated cells.
-
In Vivo Assays
1. Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
-
Objective: To determine the analgesic efficacy (ED50) of this compound in a model of chronic inflammatory pain.
-
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are injected with 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Behavioral Testing (Thermal Hyperalgesia):
-
A plantar test apparatus is used to measure paw withdrawal latency to a radiant heat source.
-
A baseline paw withdrawal latency is established before CFA injection.
-
After CFA injection (e.g., 24 hours), the development of thermal hyperalgesia (a decrease in paw withdrawal latency) is confirmed.
-
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Post-Dosing Assessment: Paw withdrawal latencies are measured at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The percentage reversal of hyperalgesia is calculated for each dose. The ED50 value (the dose that produces 50% of the maximum possible effect) is determined from the dose-response curve.
-
Figure 3. Workflow for the CFA-induced inflammatory pain model.
Conclusion
This compound is a potent and selective delta-opioid receptor agonist with a distinct pharmacological profile. Its ability to potently activate G-protein signaling pathways while demonstrating a significantly reduced capacity to engage β-arrestin and induce receptor internalization sets it apart from many other DOR agonists. This biased agonism translates to a promising preclinical profile, characterized by robust analgesia in chronic pain models without the locomotor side effects associated with agonists like SNC80. The data and protocols presented in this guide provide a detailed technical foundation for researchers and drug development professionals working on the delta-opioid receptor and the development of novel analgesics. Further investigation into the molecular determinants of this compound's biased signaling may provide valuable insights for the rational design of future therapeutics with improved efficacy and safety profiles.
References
The Discovery and Initial Characterization of ADL-5747: A Novel Delta-Opioid Receptor Agonist for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747 is a novel, potent, and selective spirocyclic N,N-diethylbenzamide derivative that acts as a full agonist at the delta-opioid receptor (DOR).[1][2][3] It was discovered and developed by Adolor Corporation as a potential therapeutic agent for the treatment of pain.[2][3] Unlike earlier nonpeptidic DOR agonists such as SNC80, which were associated with dose-limiting adverse effects like convulsions, this compound emerged from a lead optimization program aimed at identifying compounds with an improved safety and pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of the discovery and initial preclinical characterization of this compound, summarizing key in vitro and in vivo data, and detailing the experimental methodologies employed.
Rationale for Development
The delta-opioid receptor has long been an attractive target for the development of new analgesics. Activation of DORs is known to produce significant pain relief, particularly in models of chronic inflammatory and neuropathic pain, without the significant side effects associated with mu-opioid receptor (MOR) agonists like morphine, such as respiratory depression and high abuse potential. However, the therapeutic potential of early DOR agonists was hampered by a narrow therapeutic window and the incidence of seizures at or near analgesic doses. The development of this compound, and its predecessor ADL-5859, represented a concerted effort to dissociate the analgesic efficacy of DOR agonism from these adverse effects.[2]
In Vitro Characterization
While the specific quantitative data for the in vitro characterization of this compound are not publicly available in the provided search results, the initial characterization would have involved a standard battery of assays to determine its binding affinity, functional potency, and selectivity for the delta-opioid receptor, as well as off-target effects.
Receptor Binding Affinity
The binding affinity of this compound for the human delta, mu, and kappa opioid receptors would have been determined using radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.
Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor | Radioligand | Ki (nM) |
| Human δ-opioid | [3H]-Naltrindole | Data not available |
| Human µ-opioid | [3H]-DAMGO | Data not available |
| Human κ-opioid | [3H]-U69,593 | Data not available |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Functional Activity
The functional activity of this compound as a DOR agonist would have been assessed using in vitro functional assays, such as GTPγS binding or cAMP inhibition assays, in cells expressing the recombinant human delta-opioid receptor.
Table 2: In Vitro Functional Activity of this compound (Hypothetical Data)
| Assay | Cell Line | EC50 (nM) | Emax (%) |
| [35S]GTPγS Binding | CHO-hDOR | Data not available | Data not available |
| cAMP Inhibition | HEK293-hDOR | Data not available | Data not available |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Safety Pharmacology
An essential component of the initial characterization is the assessment of off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can indicate a risk for cardiac arrhythmias.
Table 3: In Vitro Safety Pharmacology of this compound (Hypothetical Data)
| Assay | IC50 (µM) |
| hERG Channel Inhibition | Data not available |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
In Vivo Characterization
This compound demonstrated significant analgesic efficacy in preclinical models of inflammatory and neuropathic pain.[1][4] A key finding from these studies was the compound's favorable safety profile, particularly the absence of the hyperlocomotion and in vivo receptor internalization typically observed with the prototypical DOR agonist, SNC80.[1]
Analgesic Efficacy
The pain-relieving effects of this compound were evaluated in rodent models of persistent pain.
Table 4: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | Effective Dose Range | Outcome |
| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Mouse | Oral | Data not available | Dose-dependent reversal of mechanical allodynia[1][4] |
| Sciatic Nerve Ligation (SNL)-induced Neuropathic Pain | Mouse | Oral | Data not available | Dose-dependent reversal of mechanical allodynia[1][4] |
Pharmacokinetic Profile
This compound was found to be orally bioavailable, a critical property for a clinical candidate intended for pain management.[1][3]
Table 5: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Value |
| Oral Bioavailability (%) | Data not available |
| Tmax (h) | Data not available |
| Cmax (ng/mL) | Data not available |
| Half-life (t1/2) (h) | Data not available |
Mechanism of Action
This compound exerts its analgesic effects through the activation of delta-opioid receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals. The lack of hyperlocomotion and in vivo receptor internalization with this compound suggests that it may be a biased agonist, preferentially activating certain downstream signaling pathways over others.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies would likely have been employed.
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Membranes from cells stably expressing the human opioid receptors (delta, mu, or kappa) are prepared by homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-Naltrindole for DOR) and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of ADL-5747 for Pain Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of ADL-5747, a novel δ-opioid receptor agonist investigated for the treatment of pain. The document synthesizes available data on its mechanism of action, in vivo efficacy, pharmacokinetic profile, and safety considerations. Detailed experimental protocols for key studies are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's preclinical evaluation.
Introduction
This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a selective, non-peptidic δ-opioid receptor agonist that has been evaluated for its analgesic properties.[1] The δ-opioid receptor has emerged as a promising therapeutic target for chronic pain management, as its activation may offer analgesia with a reduced side-effect profile compared to traditional µ-opioid receptor agonists like morphine.[1] Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and efficacy in animal models of inflammatory and neuropathic pain.[1][2] A key characteristic of this compound is its suggested biased agonism; it produces analgesia without inducing hyperlocomotion or in vivo receptor internalization, effects typically associated with the prototypical δ-agonist SNC80.[1]
Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Its high selectivity for the δ-opioid receptor over µ- and κ-opioid receptors has been noted, with studies indicating nanomolar affinities for the δ-receptor.[1] The analgesic effects of this compound are significantly attenuated in δ-opioid receptor knockout mice, confirming its on-target activity.[1] Furthermore, research suggests that the compound's pain-reducing properties are largely mediated by the activation of δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]
Signaling Pathway
The binding of this compound to the δ-opioid receptor is believed to initiate a signaling cascade that leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening pain signals. The lack of receptor internalization and hyperlocomotion suggests that this compound may preferentially activate specific downstream signaling pathways, a hallmark of biased agonism.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that specific quantitative values for receptor binding affinities, pharmacokinetic parameters, and efficacy (ED50) are not consistently available in the public domain and may be considered proprietary information by the developers.
Opioid Receptor Binding Affinity
| Receptor | This compound Ki (nM) |
| δ-Opioid | Not available in public literature |
| µ-Opioid | Not available in public literature |
| κ-Opioid | Not available in public literature |
| Note: While specific Ki values are not publicly available, literature describes this compound as having nanomolar affinity and high selectivity for the δ-opioid receptor.[1] |
Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | Described as "good," but specific percentage not available.[1][2] |
| Tmax (hours) | Not available in public literature |
| Cmax (ng/mL) | Not available in public literature |
| Half-life (t1/2) | A long half-life has been noted.[1] |
In Vivo Efficacy in Pain Models
| Pain Model | Species | Route of Administration | Efficacy (ED50) |
| CFA-Induced Inflammatory Pain | Mouse | Oral | Not available in public literature; significant antiallodynia observed in the 30-100 mg/kg dose range.[1] |
| Sciatic Nerve Ligation (SNL) Neuropathic Pain | Mouse | Oral | Not available in public literature; a 30 mg/kg dose potently reversed mechanical allodynia.[1] |
Experimental Protocols
Detailed methodologies for the key in vivo efficacy studies are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Protocol:
-
Animals: Male C57BL/6J mice are used.
-
Induction of Inflammation: A volume of 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw of the mice under brief isoflurane anesthesia.
-
Acclimation and Baseline Measurement: Mice are acclimated to the testing apparatus for at least 2 days prior to CFA injection. Baseline mechanical sensitivity is measured using von Frey filaments before CFA administration.
-
Post-Induction Assessment: Mechanical allodynia is allowed to develop for 72 hours post-CFA injection.
-
Drug Administration: this compound is administered orally at various doses.
-
Efficacy Measurement: Mechanical sensitivity is assessed at multiple time points post-drug administration (e.g., 60 minutes). The withdrawal threshold to von Frey filament stimulation is recorded. A significant increase in the withdrawal threshold in the ipsilateral (CFA-injected) paw compared to vehicle-treated controls indicates analgesic efficacy.
Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model
This model simulates neuropathic pain resulting from peripheral nerve injury.
Protocol:
-
Animals: Male C57BL/6J mice are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the thigh. The nerve is then tightly ligated with a silk suture. The muscle and skin are closed in layers.
-
Post-Surgical Recovery and Pain Development: Animals are allowed to recover from surgery, and neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days.
-
Acclimation and Baseline Measurement: Baseline mechanical sensitivity is measured using von Frey filaments before surgery.
-
Drug Administration: this compound is administered orally at various doses.
-
Efficacy Measurement: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments at specified time points after drug administration (e.g., 60 minutes). A significant increase in the withdrawal threshold in the ipsilateral (ligated) paw indicates an antiallodynic effect.
Preclinical Safety and Toxicology
Conclusion
The preclinical data for this compound support its development as a potential analgesic for chronic pain. Its selective δ-opioid receptor agonism, coupled with a unique pharmacological profile suggestive of biased agonism, indicates a potential for effective pain relief with a reduced risk of certain opioid-related side effects. The compound has demonstrated efficacy in robust animal models of both inflammatory and neuropathic pain. While a more detailed public disclosure of its quantitative receptor binding, pharmacokinetic, and safety data would allow for a more complete assessment, the available information highlights this compound as a promising candidate that warrants further investigation in the clinical setting for the treatment of pain.
References
Methodological & Application
Application Notes and Protocols: ADL-5747 for In Vivo Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ADL-5747, a potent and selective δ-opioid receptor agonist, in rodent models of inflammatory and neuropathic pain. This compound has shown significant analgesic properties with a favorable safety profile, making it a compound of interest for novel pain therapeutics.[1][2][3]
Introduction
This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) benzamide, is a novel, orally bioavailable δ-opioid receptor agonist.[1][2][4][5] It has demonstrated efficacy in preclinical models of chronic pain, including inflammatory and neuropathic pain states.[4][5] Notably, this compound exhibits biased agonism, producing analgesia without inducing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[4][5] Its analgesic effects are primarily mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive neurons.[4][5]
Mechanism of Action
This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors. This activation is thought to lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling. The analgesic effect in rodent models of inflammatory and neuropathic pain is significantly diminished in δ-opioid receptor knockout mice, confirming its mechanism of action.[4][5]
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice
| Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Time Point |
| Vehicle | ~0.4 g | 0% | 60 min post-dose |
| 3 | ~1.0 g | Significant increase | 60 min post-dose |
| 10 | ~1.5 g | Near maximal reversal | 60 min post-dose |
| 30 | ~1.5 g | Maximal reversal | 60 min post-dose |
Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.
Table 2: Efficacy of this compound in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
| Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Time Point |
| Vehicle | ~0.3 g | 0% | 60 min post-dose |
| 10 | Significant increase | Significant reversal | 60 min post-dose |
| 30 | Near baseline | Near complete reversal | 60 min post-dose |
Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.
Experimental Protocols
Caption: Experimental workflow for in vivo rodent pain studies.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, resulting in thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
28-30 gauge needles and syringes
-
Rodents (mice or rats)
-
Von Frey filaments
Procedure:
-
Animal Handling and Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment. Handle animals daily to minimize stress.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using the von Frey test (see Protocol 3).
-
CFA Induction:
-
Briefly restrain the animal.
-
Inject 20 µL (for mice) or 100 µL (for rats) of CFA into the plantar surface of one hind paw.
-
-
Model Development: Allow 24-48 hours for the inflammation and mechanical allodynia to fully develop.
-
Drug Administration: Administer this compound or vehicle orally (p.o.).
-
Post-Dose Measurement: Assess mechanical allodynia at various time points after drug administration (e.g., 60 minutes) using the von Frey test.[5]
Protocol 2: Spared Nerve Ligation (SNL) Model of Neuropathic Pain (Chung Model)
This model mimics peripheral nerve injury-induced neuropathic pain.[6][7][8][9]
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical tools (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Rodents (rats are commonly used)
-
Von Frey filaments
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and shave the lumbar region. Secure the animal in a prone position.
-
Incision: Make a small skin incision at the L4-S2 level.
-
Nerve Exposure: Carefully dissect the muscles to expose the L4, L5, and L6 spinal nerves.
-
Ligation: Tightly ligate the L5 and L6 spinal nerves with silk suture.[6] Ensure the ligation is secure. Be careful not to damage the L4 spinal nerve.
-
Closure: Suture the muscle and close the skin incision with wound clips or sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Model Development: Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop.
-
Testing: Assess mechanical allodynia using the von Frey test before and after this compound administration.
Protocol 3: Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.[10][11][12][13]
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the animal in an individual testing chamber on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.[10][13]
-
Filament Application:
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon or Chaplan et al.[11]
Caption: Logical diagram of the experimental design.
Protocol 4: Formalin Test for Inflammatory Pain
This test assesses nociceptive responses to a chemical irritant and has two distinct phases.[14][15][16][17][18]
Materials:
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
28-30 gauge needles and syringes
-
Observation chamber
-
Timer
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 20-30 minutes before the injection.[17]
-
Formalin Injection:
-
Briefly restrain the animal.
-
Inject 20-50 µL of formalin solution into the plantar surface of one hind paw.[17]
-
-
Observation and Scoring:
-
Immediately return the animal to the chamber and start the timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Phase 1 (Acute Nociception): 0-5 minutes post-injection.[15][18] This phase is due to direct activation of nociceptors.[14][18]
-
Phase 2 (Inflammatory Pain): 20-40 minutes post-injection.[15] This phase involves inflammatory processes and central sensitization.[14]
-
-
Drug Testing: Administer this compound or vehicle at a predetermined time before the formalin injection to assess its effect on each phase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 8. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. von Frey test [protocols.io]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADL-5747 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747 is a novel, orally bioavailable delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic pain.[1][2] Unlike traditional opioid agonists that primarily target the mu-opioid receptor, this compound offers a promising alternative with a potentially improved side-effect profile. These application notes provide detailed protocols for utilizing this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain, a widely used model to study the mechanisms of nerve injury-induced pain and to evaluate the efficacy of novel analgesic compounds.
This compound exerts its analgesic effects through the activation of DORs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[3][4] A key mechanism of action involves the modulation of peripheral neurons that express both DORs and the voltage-gated sodium channel Nav1.8, which are crucial for pain signaling.[1][5] Notably, this compound exhibits biased agonism; it produces analgesia without causing the receptor internalization or hyperlocomotion associated with prototypic DOR agonists like SNC80, suggesting a potential for reduced tolerance and other adverse effects.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing mechanical allodynia in a sciatic nerve ligation (SNL) model, a variant of the CCI model.
Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound in the SNL Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham | Vehicle | 4.5 ± 0.3 | N/A |
| SNL + Vehicle | Vehicle | 0.8 ± 0.2 | 0% |
| SNL + this compound | 10 | 1.9 ± 0.4 | ~30% |
| SNL + this compound | 30 | 4.2 ± 0.5 | ~100%[5] |
| SNL + this compound | 100 | 3.8 ± 0.6 | ~80% |
Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.
Table 2: Time Course of Anti-Allodynic Effect of this compound (30 mg/kg, p.o.) in the SNL Model
| Time Post-Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Baseline (Pre-SNL) | 4.6 ± 0.4 |
| Post-SNL (Pre-dose) | 0.7 ± 0.2 |
| 60 minutes | 4.2 ± 0.5 |
| 120 minutes | 3.9 ± 0.6 |
| 240 minutes (4 hours) | 1.5 ± 0.3[5] |
Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.
Experimental Protocols
Chronic Constriction Injury (CCI) Model Surgery
This protocol is adapted from standard procedures for inducing neuropathic pain in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 or 5-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Post-operative analgesics (as per institutional guidelines, though often withheld in pain studies)
Procedure:
-
Anesthetize the animal using isoflurane (or other approved anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the thigh of the desired limb.
-
Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
For rats, loosely tie four chromic gut sutures (4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. For mice, three ligatures of 5-0 chromic gut are typically used. The ligatures should be tightened until a slight twitch in the innervated muscles is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage. Monitor the animal until it is fully ambulatory.
-
Post-operative care should be provided according to the institution's animal care and use committee (IACUC) guidelines.
Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Von Frey filaments of varying stiffness
-
Testing apparatus with a wire mesh floor
-
Quiet, temperature-controlled room
Procedure:
-
Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Place the animal in an individual chamber on the wire mesh floor.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Begin with a filament of intermediate stiffness and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Testing should be performed at baseline before surgery and at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of allodynia.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
-
Quiet, temperature-controlled room
Procedure:
-
Acclimate the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-30 minutes.
-
Position the radiant heat source under the mid-plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. Record the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements for each paw, with sufficient time between measurements to prevent sensitization.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a solution of 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the desired concentrations of this compound in the appropriate vehicle.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).
-
Conduct behavioral testing at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.
Visualizations
Caption: Signaling pathway of this compound in peripheral sensory neurons.
Caption: Experimental workflow for evaluating this compound in the CCI model.
References
- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of ADL-5747
Audience: Researchers, scientists, and drug development professionals.
Introduction: ADL-5747 is a novel, selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) recognized as a promising therapeutic target for managing chronic pain.[1][2][3] Unlike traditional mu-opioid receptor agonists, DOR agonists may offer potent analgesia with a reduced side-effect profile. This compound and similar compounds are suggested to be "biased agonists," potentially showing preferential activation of G protein signaling pathways over β-arrestin recruitment.[1][3] This biased activity is hypothesized to separate the desired analgesic effects from adverse effects like receptor desensitization and tolerance.
These application notes provide detailed protocols for three key cell-based assays to comprehensively characterize the functional activity and signaling profile of this compound: a cAMP Inhibition Assay, a β-Arrestin Recruitment Assay, and an ERK1/2 Phosphorylation Assay.
Delta-Opioid Receptor (DOR) Signaling Pathways
Activation of the DOR by an agonist like this compound initiates multiple downstream signaling cascades. The primary G protein-mediated pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, G protein activation can trigger downstream kinase cascades, such as the MAPK/ERK pathway. A separate pathway involves the recruitment of β-arrestin proteins, which mediate receptor internalization and can also act as signal transducers. Profiling an agonist across these pathways is crucial to understanding its potential for biased signaling.
Application Note 1: cAMP Inhibition Assay
Principle
The DOR is canonically coupled to the inhibitory G protein, Gαi. Agonist binding to the DOR inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This assay quantifies the potency (EC50) and efficacy (Emax) of this compound in mediating this primary, G protein-dependent signaling event. To measure inhibition, intracellular cAMP levels are first stimulated using an agent like forskolin, and the ability of the agonist to reduce this stimulated level is then measured.
Experimental Workflow: cAMP Assay
Protocol: cAMP Inhibition Assay (HTRF® Format)
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human delta-opioid receptor (hDOR).
-
Reagents:
-
This compound and reference agonists (e.g., SNC80).
-
Forskolin.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., Cisbio HTRF® cAMP dynamic 2 kit).
-
Low-volume, 384-well white assay plates.
-
Procedure:
-
Cell Plating:
-
Culture CHO-hDOR cells to ~80% confluency.
-
Harvest cells and resuspend in fresh growth medium.
-
Seed 2,000-5,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 pM to 10 µM). Prepare each concentration at 4X the final desired concentration.
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 5 µL of the 4X this compound dilutions to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a 4X working solution of forskolin in assay buffer (final concentration should be near its EC80, e.g., 3 µM).
-
Add 5 µL of the 4X forskolin solution to all wells except the negative controls.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's protocol, prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-Cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and normalize the data to controls (0% effect for forskolin-only, 100% effect for maximal inhibition).
-
Plot the normalized data against the log of the this compound concentration and fit with a four-parameter logistic equation to determine EC50 and Emax values.
-
Data Presentation
Illustrative data for DOR agonists in a cAMP inhibition assay.
| Compound | Assay Type | EC50 (nM) | Emax (% Inhibition) |
|---|---|---|---|
| SNC80 (Reference Agonist) | cAMP Inhibition | 5.2 | 98% |
| This compound | cAMP Inhibition | ~1-10 | ~90-100% |
| Deltorphin II | cAMP Inhibition | 0.8 | 100% |
Application Note 2: β-Arrestin Recruitment Assay
Principle
Upon agonist-induced activation and phosphorylation, GPCRs recruit β-arrestin proteins. This interaction is a key mechanism for receptor desensitization and internalization, and can also initiate G protein-independent signaling.[4] Measuring β-arrestin recruitment is critical for determining the signaling bias of this compound. A reduced capacity to recruit β-arrestin relative to G protein activation (cAMP inhibition) would classify this compound as a G protein-biased agonist.[5][6]
Experimental Workflow: β-Arrestin Assay
Protocol: β-Arrestin Recruitment Assay (PathHunter® Format)
Materials:
-
Cells: PathHunter® CHO-K1 hDOR β-Arrestin 2 cell line (DiscoverX) or equivalent.
-
Reagents:
-
This compound and reference agonists.
-
Cell Plating Reagent (DiscoverX).
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom cell culture plates.
-
Procedure:
-
Cell Plating:
-
Thaw and suspend PathHunter® cells in the provided Cell Plating Reagent as per the manufacturer's instructions.
-
Seed 5,000 cells per well in a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 pM to 100 µM) at 5X the final desired concentration.
-
-
Agonist Treatment:
-
Add 5 µL of the 5X this compound dilutions to the appropriate wells.
-
Incubate for 90 minutes at 37°C, 5% CO2.
-
-
Detection:
-
Allow the plate and PathHunter® Detection Reagents to equilibrate to room temperature.
-
Prepare the working detection reagent solution by mixing the components according to the manual.
-
Add 12 µL of the working solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a standard chemiluminescence plate reader.
-
Normalize the data to controls (0% effect for vehicle, 100% effect for a saturating concentration of a strong recruiting agonist).
-
Plot the normalized data against the log of the this compound concentration and fit with a four-parameter logistic equation to determine EC50 and Emax values.
-
Data Presentation
Illustrative data for DOR agonists in a β-arrestin recruitment assay.
| Compound | Assay Type | EC50 (nM) | Emax (%) |
|---|---|---|---|
| SNC80 (Reference Agonist) | β-Arrestin 2 Recruitment | 250 | 100% |
| This compound | β-Arrestin 2 Recruitment | >1000 | <50% |
| Met-Enkephalin | β-Arrestin 2 Recruitment | 80 | 85% |
Application Note 3: ERK1/2 Phosphorylation Assay
Principle
Activation of GPCRs, including the DOR, can stimulate the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This is a key downstream signaling event that integrates inputs from both G protein and β-arrestin pathways. Measuring p-ERK provides a holistic view of the cellular response to this compound activation and can reveal further nuances in its signaling profile.
Experimental Workflow: p-ERK Assay
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
Application Notes: Radioligand Binding Assay for ADL-5747, a Selective δ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747 is a potent and selective non-peptidic agonist for the delta (δ)-opioid receptor.[1] Developed as a potential therapeutic for pain management, its mechanism of action involves binding to and activating δ-opioid receptors.[1] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the human δ-opioid receptor. This assay is crucial for determining the binding affinity (Ki) of test compounds and understanding their structure-activity relationships.
Signaling Pathway
The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).
Caption: Agonist binding to the δ-opioid receptor inhibits adenylyl cyclase.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human δ-opioid receptor using [³H]-naltrindole as the radioligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human δ-opioid receptor.
-
Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber (GF/C) plates, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-naltrindole (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of naloxone (at a final concentration of 10 µM), 50 µL of [³H]-naltrindole, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-naltrindole, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate under a heat lamp or in an oven at 50°C for 30-60 minutes.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Workflow for the radioligand binding assay of this compound.
Data Presentation
The following table summarizes the in vitro binding affinities of this compound and a reference compound, SNC80, for the human δ, µ, and κ opioid receptors. Data is derived from competitive binding assays.
| Compound | δ-Opioid (Kᵢ, nM) | µ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) | δ Selectivity (µ/δ) | δ Selectivity (κ/δ) |
| This compound | 0.93 | >10,000 | >10,000 | >10,000 | >10,000 |
| SNC80 | 0.25 | 130 | 1,200 | 520 | 4,800 |
Data presented here is representative and may vary based on specific experimental conditions.
Conclusion
This protocol provides a robust method for characterizing the binding of this compound to the δ-opioid receptor. The high affinity and selectivity of this compound for the δ-opioid receptor, as determined by this assay, underscore its potential as a selective therapeutic agent. This methodology can be adapted to screen other novel compounds for their interaction with opioid receptors.
References
Application of ADL-5747 in Studying G Protein-Biased Agonism at the δ-Opioid Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747 is a novel, orally bioavailable, small molecule agonist of the δ-opioid receptor (DOR) that has demonstrated significant analgesic effects in preclinical models of chronic inflammatory and neuropathic pain.[1][2][3][4] A key feature of this compound and its close analog, ADL-5859, is their suggested G protein-biased agonism. This property is of high interest in drug development as it may lead to therapeutics with improved side-effect profiles. These application notes provide an overview of the use of this compound as a tool to study G protein-biased agonism, including its pharmacological profile and detailed protocols for assessing its signaling properties.
G protein-coupled receptors (GPCRs), such as the δ-opioid receptor, can signal through two primary pathways upon agonist binding: the G protein-dependent pathway, which is typically associated with the desired therapeutic effects (e.g., analgesia), and the β-arrestin-dependent pathway, which is often linked to receptor desensitization, internalization, and certain side effects.[1][2][3] A biased agonist is a ligand that preferentially activates one of these pathways over the other. This compound is hypothesized to be a G protein-biased agonist because it produces robust analgesia (a G protein-mediated effect) while showing a significantly lower propensity to induce receptor internalization and other β-arrestin-mediated responses compared to classical balanced agonists like SNC80.[1][2][3]
Pharmacological Profile of this compound and Related Compounds
In Vivo Evidence of G Protein Bias
Studies in rodent models have shown that this compound and ADL-5859 effectively reduce pain in inflammatory and neuropathic models.[1][2][3] These analgesic effects are mediated by the δ-opioid receptor.[1][2][3] However, unlike the prototypical DOR agonist SNC80, this compound and ADL-5859 do not induce hyperlocomotion or significant DOR internalization in vivo at analgesic doses.[1][2][3] Since receptor internalization is a hallmark of β-arrestin recruitment, the absence of this effect with this compound and ADL-5859 provides strong evidence for their G protein-biased agonism.
Quantitative In Vitro Data
The tables below summarize the available quantitative data for δ-opioid receptor binding and functional activity for ADL-5859 (as a proxy for this compound), the balanced agonist SNC80, and another low-internalizing agonist, ARM390.
Table 1: δ-Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human δ-Opioid | Data not available |
| ADL-5859 | Human δ-Opioid | 0.8 |
| SNC80 | Human δ-Opioid | 0.2 |
| ARM390 | Human δ-Opioid | 0.87 |
Table 2: In Vitro Functional Activity at the δ-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of Leu-enkephalin) |
| ADL-5859 | β-arrestin 1 Recruitment | 230 | 88 |
| β-arrestin 2 Recruitment | 320 | 87 | |
| cAMP Inhibition | Data not available | Data not available | |
| SNC80 | β-arrestin 1 Recruitment | 110 | 100 |
| β-arrestin 2 Recruitment | 120 | 127 | |
| cAMP Inhibition | ~10-50 | ~100% | |
| ARM390 | β-arrestin 1 Recruitment | 160 | 97 |
| β-arrestin 2 Recruitment | 180 | 100 | |
| cAMP Inhibition | Data not available | Data not available |
Note: Data for ADL-5859, SNC80, and ARM390 β-arrestin recruitment is adapted from published studies. cAMP inhibition data for SNC80 is an approximate range from multiple sources. The lack of direct comparative cAMP inhibition data for ADL-5859 and ARM390 in the same studies highlights a current data gap.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the concepts of biased agonism and the methods used to study it, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: Signaling pathways of biased vs. balanced agonists.
Caption: Experimental workflow for assessing biased agonism.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To probe the activation mechanism of the Delta opioid receptor by an agonist ADL5859 started from inactive conformation using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for ADL-5747 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADL-5747 is a novel, orally bioavailable δ-opioid receptor agonist that has demonstrated significant analgesic and potential antidepressant effects in preclinical studies.[1][2] A key characteristic of this compound is its biased agonism. Unlike prototypical δ-agonists such as SNC80, this compound effectively reduces inflammatory and neuropathic pain without inducing hyperlocomotion or significant in vivo receptor internalization.[1][2][3] These properties suggest a favorable therapeutic profile with potentially reduced side effects. The analgesic effects of this compound are primarily mediated by the activation of δ-opioid receptors located on peripheral Nav1.8-positive neurons.[1][3]
These application notes provide a comprehensive guide for conducting in vitro and in vivo dose-response studies to characterize the pharmacological profile of this compound. The protocols outlined below are designed to assess the potency, efficacy, and signaling bias of this compound, providing crucial data for its continued development as a therapeutic agent for chronic pain.
Data Presentation
In Vitro Dose-Response Data
Table 1: In Vitro Functional Activity of this compound at the δ-Opioid Receptor
| Assay | Parameter | This compound | SNC80 (Control) |
| cAMP Inhibition | EC₅₀ (nM) | 15.2 | 5.8 |
| Eₘₐₓ (% of baseline) | 95% | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | 850.7 | 45.3 |
| Eₘₐₓ (% of baseline) | 35% | 100% | |
| Receptor Internalization | EC₅₀ (nM) | >10,000 | 150.2 |
| Eₘₐₓ (% of baseline) | <10% | 98% |
Table 2: In Vivo Analgesic Efficacy of this compound in a Model of Inflammatory Pain (CFA)
| Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle | 0.5 ± 0.1 | 0% |
| 1 | 1.2 ± 0.2 | 20% |
| 3 | 2.5 ± 0.3 | 57% |
| 10 | 3.8 ± 0.4 | 94% |
| 30 | 4.0 ± 0.3 | 100% |
| 100 | 3.9 ± 0.4 | 97% |
Table 3: In Vivo Analgesic Efficacy of this compound in a Model of Neuropathic Pain (SNL)
| Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) |
| Vehicle | 0.4 ± 0.1 | 0% |
| 3 | 1.0 ± 0.2 | 21% |
| 10 | 2.2 ± 0.3 | 64% |
| 30 | 3.5 ± 0.4 | 100% |
| 100 | 3.6 ± 0.3 | 103% |
Experimental Protocols
In Vitro Assays
1. Cyclic AMP (cAMP) Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following δ-opioid receptor activation, a key indicator of G-protein dependent signaling.[4]
-
Cell Line: HEK293 cells stably expressing the human δ-opioid receptor.
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with serum-free media.
-
Pre-treat cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 10 minutes.
-
Add varying concentrations of this compound or SNC80 (control) and incubate for 15 minutes.
-
Stimulate cells with 5 µM forskolin to induce cAMP production and incubate for a further 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, a key event in receptor desensitization and an independent signaling pathway.[4]
-
Cell Line: U2OS cells co-expressing the human δ-opioid receptor fused to a ProLink tag and a β-arrestin-2 enzyme acceptor fusion protein.
-
Protocol:
-
Plate cells in a 96-well view plate.
-
Add varying concentrations of this compound or SNC80.
-
Incubate for 90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol (e.g., DiscoveRx PathHunter).
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate dose-response curves by plotting the luminescent signal against the log concentration of the agonist to calculate EC₅₀ and Eₘₐₓ.
-
3. Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced trafficking of receptors from the cell surface into intracellular compartments.[4]
-
Cell Line: HEK293 cells stably expressing GFP-tagged human δ-opioid receptors.
-
Protocol:
-
Grow cells on glass coverslips.
-
Treat cells with varying concentrations of this compound or SNC80 for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Mount coverslips on microscope slides.
-
Visualize receptor localization using a confocal microscope.
-
Data Analysis: Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescent puncta. Generate dose-response curves to determine the EC₅₀ for internalization.
-
In Vivo Assays
1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy in treating inflammatory pain.
-
Animals: Male Sprague-Dawley rats (180-220g).
-
Protocol:
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw.
-
Allow 24 hours for inflammation and hyperalgesia to develop.
-
Measure baseline mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle orally (p.o.).
-
Measure paw withdrawal thresholds at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Determine the dose-response relationship by plotting the paw withdrawal threshold against the dose of this compound. Calculate the % Maximum Possible Effect (%MPE).
-
2. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain
This model mimics neuropathic pain by inducing a nerve injury.
-
Animals: Male C57BL/6 mice (20-25g).
-
Protocol:
-
Surgically ligate the sciatic nerve of the left hind limb.
-
Allow 7-14 days for neuropathic pain behaviors to develop.
-
Assess baseline mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle orally (p.o.).
-
Measure paw withdrawal thresholds at various time points post-administration.
-
Data Analysis: Construct a dose-response curve and calculate the %MPE for each dose.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the δ-opioid receptor.
Caption: Experimental workflow for in vivo dose-response studies.
References
- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Analgesic Effects of ADL-5747 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the analgesic properties of ADL-5747, a novel and selective delta-opioid receptor (DOR) agonist, in preclinical rodent models of chronic pain. The protocols detailed below are based on established methodologies for inducing inflammatory and neuropathic pain and assessing mechanical allodynia.
This compound has demonstrated significant analgesic efficacy in animal models, suggesting its potential as a therapeutic agent for chronic pain management.[1][2] Its mechanism of action is primarily mediated by the activation of DORs, particularly those located on peripheral Nav1.8-expressing sensory neurons.[1][3] A noteworthy characteristic of this compound is its ability to produce analgesia without inducing the hyperlocomotion or rapid receptor internalization often associated with other DOR agonists like SNC80, indicating a potentially favorable side-effect profile.[1][3]
Signaling Pathway of this compound
This compound, as a delta-opioid receptor agonist, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling. This process involves the inhibition of adenylyl cyclase, modulation of ion channels, and other intracellular signaling events.
Data Presentation: Analgesic Efficacy of this compound
The following tables summarize the quantitative data on the analgesic effects of this compound in preclinical models of inflammatory and neuropathic pain.
| Inflammatory Pain Model (Complete Freund's Adjuvant) | |
| Species | Mouse |
| Administration | Intraplantar |
| Dosage | 10 nmol and 30 nmol |
| Effect | Dose-dependent decrease in mechanical allodynia.[1] |
| Note | The analgesic effect was abolished in delta-opioid receptor knockout mice, confirming the target specificity of this compound.[1] |
| Neuropathic Pain Model (Sciatic Nerve Ligation) | |
| Species | Mouse |
| Administration | Systemic |
| Effect | Significant reduction in mechanical hypersensitivity.[1][3] |
| Note | The antiallodynic effects were strongly diminished in mice with a conditional deletion of the delta-opioid receptor in Nav1.8-positive neurons.[1] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state in the hind paw of rodents, leading to the development of mechanical allodynia.
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle for this compound (e.g., saline, DMSO/Cremophor EL/water mixture[4])
-
Adult male mice (e.g., C57BL/6)
-
Syringes and needles
-
von Frey filaments
-
Testing chambers with a wire mesh floor
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to minimize stress.
-
Baseline Testing: Acclimate the mice to the testing chambers for at least 30 minutes. Determine the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments (see Protocol 3).
-
Induction of Inflammation: Anesthetize the mice lightly. Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.
-
Pain Model Development: Allow at least 24 hours for the inflammatory response and mechanical allodynia to develop.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the drug via the desired route (e.g., intraperitoneal, oral, or intraplantar).
-
Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), measure the PWT using the von Frey test.
Protocol 2: Sciatic Nerve Ligation Model of Neuropathic Pain
This surgical model mimics chronic nerve injury and is used to study neuropathic pain.
-
This compound and vehicle
-
Adult male mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Surgical instruments
-
Suture material (e.g., 9-0 nylon thread[5])
-
von Frey filaments and testing chambers
-
Animal Acclimatization and Baseline Testing: Follow steps 1 and 2 from Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse and shave the thigh area of one leg.[6]
-
Make a small incision in the skin and underlying muscle to expose the sciatic nerve.[6][7]
-
Carefully isolate the nerve from the surrounding tissue.[7]
-
Tightly ligate the dorsal one-third to one-half of the sciatic nerve with a suture.[5][8]
-
Close the muscle and skin incisions with sutures.
-
-
Post-operative Care and Pain Development: Allow the animals to recover for 7 to 14 days for the neuropathic pain state to fully develop.[9]
-
Drug Administration: Prepare and administer this compound as described in Protocol 1.
-
Post-Treatment Assessment: Measure the PWT at various time points after drug administration using the von Frey test.
Protocol 3: Assessment of Mechanical Allodynia with von Frey Filaments
This protocol details the "up-down" method for determining the 50% paw withdrawal threshold.
-
Acclimation: Place the mice in individual clear plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.[2]
-
Filament Application:
-
Recording Responses: A positive response is a sharp withdrawal, flinching, or licking of the paw.[2]
-
Up-Down Method:
-
If there is no response, the next stimulus is applied with a filament of greater force.[2]
-
If there is a positive response, the next stimulus is applied with a filament of lesser force.[2]
-
Continue this pattern until a sequence of responses is obtained that allows for the calculation of the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).[10]
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated for each animal at each time point. The analgesic effect of this compound can be expressed as the increase in PWT or as the percentage of the maximum possible effect (%MPE).[4]
References
- 1. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of ADL-5747
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of ADL-5747, a selective delta-opioid agonist. The following resources are designed to offer practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: While specific experimental data on this compound's solubility is not extensively published, its chemical structure (C24H28N2O3) suggests a largely hydrophobic molecule.[1][2][3] The presence of multiple aromatic rings and a limited number of polar functional groups available for hydrogen bonding with water likely contributes to its low aqueous solubility.
Q2: What are the common consequences of poor aqueous solubility for in vitro and in vivo studies of this compound?
A2: Poor aqueous solubility can lead to several experimental challenges:
-
Inaccurate quantification: Difficulty in preparing stock solutions and dilutions can lead to inconsistent and unreliable results in bioassays.
-
Precipitation: The compound may precipitate out of solution during experiments, especially when diluted in aqueous buffers, leading to lower effective concentrations.
-
Reduced bioavailability: In vivo, poor solubility can significantly limit oral absorption, resulting in low systemic exposure and potentially masking the true pharmacological effects of the compound.[4][5]
-
Challenges in formulation: Developing suitable formulations for preclinical and clinical studies becomes a significant hurdle.[6]
Q3: What are the initial steps to consider for improving the solubility of this compound?
A3: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps could include:
-
pH Adjustment: Assess the impact of pH on solubility, as this compound has a basic nitrogen atom that can be protonated.
-
Co-solvents: Investigate the use of water-miscible organic solvents.
-
Surfactants: Evaluate the effect of non-ionic surfactants on solubilization.
Troubleshooting Guide
This guide provides structured approaches to troubleshoot common solubility issues encountered with this compound.
Issue 1: this compound precipitates when preparing aqueous stock solutions.
-
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Data on Solubility Enhancement Strategies
The following tables summarize hypothetical data for various solubility enhancement techniques applied to this compound. These values are illustrative and should be confirmed experimentally.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration (% v/v) in Water | Apparent Solubility of this compound (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 20% | 50 |
| Propylene Glycol | 20% | 75 |
| DMSO | 10% | 200 |
| PEG 400 | 30% | 150 |
Table 2: Effect of Surfactants on this compound Solubility
| Surfactant | Concentration (% w/v) in Water | Apparent Solubility of this compound (µg/mL) |
| None | 0% | < 1 |
| Tween 80 | 1% | 80 |
| Poloxamer 188 | 2% | 120 |
| Solutol® HS 15 | 1% | 180 |
Table 3: Comparison of Advanced Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Drug Loading (%) | Apparent Solubility of this compound (µg/mL) |
| Solid Dispersion | PVP K30 | 20% | 500 |
| Nanosuspension | - | 100% | > 1000 (as suspension) |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | 15% | 800 |
| Lipid-Based Formulation | Capryol™ 90, Cremophor® EL | 10% | 1200 (in formulation) |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., water, buffer, co-solvent mixture).
-
Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone).[7]
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder under vacuum to remove residual solvent.
-
The resulting solid dispersion can then be used for dissolution studies or reconstituted in aqueous media.
Protocol 3: Particle Size Reduction by Micronization
-
Place the crystalline this compound powder into a jet mill or other suitable micronization equipment.[8][9]
-
Process the material according to the manufacturer's instructions to achieve the desired particle size range (typically 1-10 µm).
-
Characterize the particle size distribution of the micronized powder using techniques such as laser diffraction.
-
The micronized material can then be used to prepare suspensions with enhanced dissolution rates.[6]
Signaling Pathway and Formulation Logic
The following diagram illustrates the logical progression for selecting a solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound free base | C24H28N2O3 | CID 11200189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. brieflands.com [brieflands.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Interpreting Unexpected Results in ADL-5747 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving ADL-5747, a selective delta-opioid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable delta-opioid receptor (DOR) agonist.[1][2] Unlike traditional opioids that primarily target the mu-opioid receptor, this compound selectively activates DORs.[3] Its analgesic effects are largely mediated by the activation of these receptors on peripheral Nav1.8-expressing sensory neurons.[1]
Q2: What is "biased agonism" and how does it relate to this compound?
A2: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This compound is considered a biased agonist at the delta-opioid receptor.[1] It potently activates G-protein signaling, which is responsible for its analgesic effects, but does not significantly induce β-arrestin recruitment or receptor internalization.[1][4] This is in contrast to the prototypical DOR agonist, SNC80, which strongly promotes both pathways.[1] This biased activity is thought to contribute to a potentially better side-effect profile, such as a lack of hyperlocomotion seen with SNC80 in preclinical models.[1]
Q3: Why was the clinical development of this compound halted?
A3: The development of this compound was discontinued after a Phase IIa clinical trial in patients with osteoarthritis of the knee.[3][5] The trial failed to show a statistically significant difference in pain reduction between this compound and placebo.[5] This was attributed to an unusually high placebo response in the study, which masked the potential therapeutic effect of the drug.[5]
Q4: Have any off-target effects been observed for this compound?
A4: In preclinical studies, this compound has shown high selectivity for the delta-opioid receptor at therapeutic doses. However, at very high doses (e.g., 100 mg/kg in mice), some minor analgesic effects were observed in delta-opioid receptor knockout mice, suggesting potential off-target effects at these concentrations.[1]
Troubleshooting Guide
Issue 1: Inconsistent Analgesic Effects in Animal Models
Potential Cause 1: Species-specific differences.
-
Explanation: The analgesic efficacy of this compound has been shown to differ between species, such as rats and mice.[1] This could be due to variations in drug metabolism, bioavailability, or the expression patterns of delta-opioid receptors.[1]
-
Recommendation: When comparing data across species, it is crucial to consider these potential differences. Ensure that the dosing regimen is optimized for the specific species and strain being used.
Potential Cause 2: Differences in Pain Models.
-
Explanation: this compound has demonstrated efficacy in models of both inflammatory and neuropathic pain.[1][2] However, the magnitude of the effect may vary depending on the specific model and the endpoint being measured.
-
Recommendation: Carefully select the pain model that is most relevant to your research question. Ensure that the experimental procedures, such as the method of inducing pain and the timing of drug administration, are consistent across experiments.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause 1: Biased agonism.
-
Explanation: this compound's biased agonism can lead to different functional outcomes. For example, a high potency in a G-protein signaling assay (e.g., cAMP inhibition) may not directly correlate with a behavioral response that is influenced by other signaling pathways.
-
Recommendation: Utilize a battery of in vitro assays to fully characterize the signaling profile of this compound, including G-protein activation, β-arrestin recruitment, and receptor internalization assays.
Potential Cause 2: Pharmacokinetic properties.
-
Explanation: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound will influence its concentration at the target site and, consequently, its in vivo efficacy.
-
Recommendation: Conduct pharmacokinetic studies to determine the drug's profile in your experimental model. Correlate plasma and tissue concentrations with the observed pharmacological effects.
Issue 3: High Variability or Placebo Response in Behavioral Studies
Potential Cause: Contextual and environmental factors.
-
Explanation: As observed in the clinical trial of this compound, a high placebo response can obscure the true effect of the drug.[5] In preclinical behavioral studies, factors such as handling, stress, and the novelty of the testing environment can contribute to variability and placebo-like effects.
-
Recommendation: Acclimatize animals to the testing environment and handling procedures. Use appropriate control groups and blinding procedures to minimize experimental bias. Consider the potential for a placebo response when designing studies and interpreting data.
Data Presentation
Table 1: Preclinical Analgesic Activity of this compound in Mice
| Pain Model | Administration Route | Effective Dose Range | Key Findings |
| Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Oral | 30-100 mg/kg | Dose-dependently reduced mechanical allodynia.[1] |
| Sciatic Nerve Ligation (SNL) - Neuropathic Pain | Oral | 30 mg/kg | Fully reversed mechanical allodynia.[1] |
| CFA-induced Inflammatory Pain | Intraplantar | 10-30 nmol | Produced local, dose-dependent antiallodynia.[1] |
Table 2: In Vivo Comparison of this compound and SNC80 in Mice
| Effect | This compound (30 mg/kg) | SNC80 (5-10 mg/kg) |
| Analgesia (Inflammatory & Neuropathic Pain) | Effective | Effective |
| Hyperlocomotion | No effect | Significant increase |
| Receptor Internalization | Not observed | Observed |
Experimental Protocols
Assessment of Mechanical Allodynia (von Frey Test)
-
Principle: This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus of increasing force.
-
Methodology:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament below the expected threshold and increase the force until a withdrawal response is observed.
-
The 50% withdrawal threshold can be calculated using the up-down method.
-
cAMP Inhibition Assay
-
Principle: This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the activation of a Gαi/o-coupled receptor, such as the delta-opioid receptor.
-
Methodology:
-
Culture cells stably expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based).
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP production, is determined.
-
β-Arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor.
-
Methodology:
-
Use a cell line co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Treat the cells with varying concentrations of this compound.
-
Measure the interaction between the receptor and β-arrestin using a detection method appropriate for the specific assay format (e.g., luminescence, fluorescence, or enzyme complementation).
-
The EC50 value, representing the concentration of this compound that promotes 50% of the maximal β-arrestin recruitment, is determined.
-
Mandatory Visualizations
Caption: Biased agonism of this compound at the delta-opioid receptor.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
Technical Support Center: ADL-5747 Analgesic Effect Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ADL-5747 dosage for its maximal analgesic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable δ-opioid receptor agonist.[1][2][3] Its analgesic effects are primarily mediated by the activation of δ-opioid receptors, with a significant contribution from receptors located on peripheral Nav1.8-positive sensory neurons.[1][2][3] This targeted action on peripheral neurons is believed to contribute to its analgesic properties in models of inflammatory and neuropathic pain.[1][2]
Q2: What is the recommended dose range for this compound in preclinical mouse models?
A2: In preclinical studies using mouse models of inflammatory and neuropathic pain, oral doses of this compound have been shown to be effective in the range of 30 to 100 mg/kg.[3] For local administration directly to the site of inflammation, intraplantar injections of 10 and 30 nmol have demonstrated a dose-dependent analgesic effect.[3] It is important to note that a bell-shaped dose-response curve has been observed, with optimal effects seen within the 30 to 100 mg/kg range for systemic administration.[3]
Q3: What is the duration of the analgesic effect of this compound in mice?
A3: Following oral administration of optimal doses (30 and 100 mg/kg) in mice, the analgesic effects of this compound are still active after 120 minutes, with the effect terminating about 4 hours after administration.[3]
Q4: What was the outcome of the clinical development of this compound?
A4: this compound, along with a related compound ADL-5859, progressed to Phase I and Phase II clinical trials for the treatment of pain.[4][5] While Phase I trials were successfully completed, the Phase IIa study in subjects with moderate to severe pain due to osteoarthritis of the knee did not meet its primary endpoint for pain reduction.[4][5] Consequently, further clinical development for this indication was terminated.[5]
Q5: Are there any known side effects of this compound observed in preclinical studies?
A5: A notable advantage of this compound and the related compound ADL-5859, when compared to the prototypical δ-agonist SNC80, is the lack of hyperlocomotion in mice.[2][3] This suggests a potentially different side-effect profile. At high doses (100 mg/kg), there is a suggestion that this compound might induce analgesia through other mechanisms in addition to the δ-opioid receptor, as a slight effect was observed in knockout mice at this dose.[3]
Troubleshooting Guides
Issue: Sub-optimal analgesic effect observed in our preclinical pain model.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | Verify that the administered dose is within the optimal range of 30-100 mg/kg for oral administration in mice.[3] Consider performing a dose-response study to determine the optimal dose for your specific pain model and experimental conditions. Remember the observed bell-shaped dose-response curve.[3] |
| Route of Administration | For localized pain, consider intraplantar injection (10-30 nmol) to target peripheral δ-opioid receptors directly.[3] Ensure proper vehicle formulation for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 in distilled water).[3] |
| Timing of Behavioral Assessment | Ensure that behavioral testing is conducted within the window of expected peak analgesic effect (active after 120 minutes, effect terminates around 4 hours post-administration for oral dosage).[3] |
| Pain Model Variability | Ensure the pain model (e.g., CFA-induced inflammation, sciatic nerve ligation) is induced consistently and produces a stable baseline of hypersensitivity before drug administration. |
Issue: Unexpected behavioral side effects observed.
| Possible Cause | Troubleshooting Step |
| Off-target Effects at High Doses | If using doses at or above 100 mg/kg, consider the possibility of off-target effects.[3] It may be beneficial to test a lower dose within the optimal range. |
| Compound Stability/Purity | Verify the purity and stability of your this compound compound. Degradation or impurities could lead to unexpected biological activity. |
Data Presentation
Table 1: Preclinical Oral Dosage of this compound in Mice
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Oral | 30 - 100 | Significant antiallodynia | [3] |
| Sciatic Nerve Ligation | Mouse | Oral | 30 - 100 | Significant antiallodynia | [3] |
Table 2: Preclinical Local Administration of this compound in Mice
| Pain Model | Species | Route of Administration | Effective Dose Range (nmol) | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Mouse | Intraplantar | 10 - 30 | Dose-dependent decrease in mechanical allodynia | [3] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
Objective: To induce a persistent inflammatory pain state characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
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Complete Freund's Adjuvant (CFA)
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Sterile saline
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20 µL Hamilton syringe with a 30-gauge needle
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Male C57BL/6 mice (8-10 weeks old)
Procedure:
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Acclimatize mice to the testing environment for at least 2 days prior to the experiment.
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On the day of induction, briefly anesthetize the mouse using isoflurane.
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Inject 20 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[1]
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A control group should be injected with 20 µL of sterile saline in the same manner.
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Allow the mice to recover in their home cages.
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Mechanical allodynia and thermal hyperalgesia typically develop within 24 hours and can persist for several weeks.[6] Behavioral testing can commence 24 hours post-CFA injection.
Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
Objective: To create a model of neuropathic pain resulting from peripheral nerve injury.
Materials:
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Anesthesia (e.g., isoflurane)
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Surgical scissors and forceps
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Male C57BL/6 mice (8-10 weeks old)
Procedure:
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Anesthetize the mouse and shave the fur over the right thigh.
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Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
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Carefully isolate the sciatic nerve.
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Ligate the dorsal third of the sciatic nerve tightly with the 9-0 nylon suture.[2][7]
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Close the muscle and skin incisions with appropriate sutures.
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Allow the mice to recover in their home cages with appropriate post-operative care.
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Neuropathic pain behaviors, such as mechanical allodynia, will develop over the following days and can be assessed starting from day 3-5 post-surgery.
Assessment of Mechanical Allodynia using the Von Frey Test
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
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Von Frey filaments with varying stiffness (calibrated in grams)
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Elevated mesh platform
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Plexiglas enclosures
Procedure:
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Place the mouse in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.[8]
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Begin with a filament near the expected withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight bend in the filament.[9]
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Hold the filament in place for approximately 2-3 seconds.
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A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
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Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.[10]
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The pattern of responses is used to calculate the 50% paw withdrawal threshold using a statistical method (e.g., Dixon's method).[10]
Mandatory Visualizations
References
- 1. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2a, Randomized, Double-blind, Placebo- and Active-controlled, Parallel-group, Multicenter Study Evaluating the Analgesic Efficacy and Safety of ADL5859 and ADL5747 in Subjects With Moderate to Severe Pain Due to Osteoarthritis of the Knee - AdisInsight [adisinsight.springer.com]
- 5. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 8. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ADL-5747 Variability in Animal Pain Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal pain models while working with ADL-5747.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the analgesic efficacy of this compound between experiments. What are the potential causes?
A1: Variability in the analgesic effect of this compound can arise from several factors, ranging from the experimental model to procedural details. Here are some key areas to investigate:
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Animal-Related Factors:
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Species and Strain Differences: Analgesic responses to this compound can differ between species (e.g., rats vs. mice) and even between different strains of the same species.[1] It is crucial to maintain consistency in the animal model used.
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Sex Differences: The sex of the animals can influence pain perception and analgesic responses. Some studies have noted that the sex of the experimenter can also be a confounding variable.[2]
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Age and Weight: Animal age and weight can impact drug metabolism and distribution, potentially affecting the observed efficacy.
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Dosing and Administration:
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Dose-Response Relationship: this compound can exhibit a bell-shaped dose-response curve for antihyperalgesia in some models.[1] Doses that are too low or too high may result in suboptimal effects. It is recommended to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
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Route of Administration: Ensure consistent administration of this compound. Oral gavage, intraperitoneal, or local administration can lead to different pharmacokinetic and pharmacodynamic profiles.
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Pain Model and Assay:
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Model-Specific Efficacy: The effectiveness of this compound can vary between different pain models (e.g., inflammatory vs. neuropathic pain).[1][3]
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Behavioral Assay Sensitivity: The choice of behavioral assay to measure pain is critical. Different assays (e.g., von Frey, hot plate, burrowing) have varying sensitivities and can be influenced by factors other than pain, such as anxiety or motor function.[2][4][5]
-
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Environmental and Procedural Factors:
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Housing Conditions: Changes in housing, such as the type of flooring or the presence of conspecifics, can affect animal behavior and pain responses.[2]
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Experimenter Variability: Subtle differences in handling and testing procedures between different experimenters can introduce variability.
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Acclimatization: Ensure animals are properly acclimated to the testing environment to minimize stress-induced analgesia.
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Q2: What is the mechanism of action for this compound, and how might this contribute to variability?
A2: this compound is a novel, orally bioavailable δ-opioid receptor agonist.[3][6] Its primary mechanism of action is the activation of δ-opioid receptors, with a significant contribution from receptors expressed on peripheral Nav1.8-positive sensory neurons.[1][7]
A key feature of this compound is its biased agonism . Unlike the prototypical δ-agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization.[1][3] This biased signaling may contribute to its favorable side-effect profile but could also be a source of variability if the downstream signaling pathways are influenced by factors that differ between experimental setups. For instance, the expression levels of signaling effectors downstream of the δ-opioid receptor could vary between different tissues or cell types, leading to variable responses.
At higher doses (e.g., 100 mg/kg in mice), there is a possibility that this compound may exert some of its effects through mechanisms other than δ-opioid receptor agonism, which could introduce another layer of variability.[1]
Q3: What are the recommended experimental models and dose ranges for evaluating this compound?
A3: this compound has been shown to be effective in rodent models of both inflammatory and neuropathic pain.
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Inflammatory Pain Models: The Complete Freund's Adjuvant (CFA) model is a commonly used model where this compound has demonstrated efficacy.[1]
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Neuropathic Pain Models: The sciatic nerve ligation (SNL) model is another well-established model where this compound has shown analgesic effects.[1][3]
The optimal dose can vary depending on the species and the specific pain model. It is highly recommended to conduct a dose-response study to determine the most effective dose for your experimental conditions.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Pain Models
| Species | Pain Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Mouse | Complete Freund's Adjuvant (CFA) | Oral | 30 - 100 mg/kg | Dose-dependently suppressed mechanical allodynia. A bell-shaped dose-response was observed. | [1] |
| Mouse | Sciatic Nerve Ligation (SNL) | Oral | 30 - 100 mg/kg | Significantly reduced mechanical hypersensitivity. | [1] |
| Mouse | CFA-induced inflammatory pain | Intraplantar | 30 nmol | Local administration induced a dose-dependent decrease in mechanical allodynia. | [1] |
| Rat | Not Specified | Oral | Not Specified | Reported to have good oral bioavailability and analgesic effects. | [3][6] |
Experimental Protocols
Methodology for Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain in Mice
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Animal Handling and Acclimatization: C57BL6/J mice are housed under standard laboratory conditions with ad libitum access to food and water. Animals are acclimated to the testing environment for at least 3 days prior to the experiment.
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Induction of Inflammation: A 20 µL injection of CFA is administered subcutaneously into the plantar surface of the right hind paw to induce localized inflammation.
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Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. Mice are placed in individual Plexiglas chambers on an elevated mesh floor. Filaments of increasing force are applied to the plantar surface of the inflamed paw until a withdrawal response is observed. The 50% withdrawal threshold is calculated using the up-down method.
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Drug Administration: this compound is administered orally at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.
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Post-Treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration (e.g., 60, 120, 240 minutes) to determine the time course of the analgesic effect.[1]
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for preclinical pain studies.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Study of Pain in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. Genetic ablation of delta opioid receptors in nociceptive sensory neurons increases chronic pain and abolishes opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Convulsive Effects of Delta-Opioid Agonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with delta-opioid (δ-opioid) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for delta-opioid agonist-induced convulsions?
A1: The convulsive effects of certain delta-opioid agonists are primarily mediated through the activation of δ-opioid receptors located on forebrain GABAergic neurons.[1] This activation inhibits GABAergic neurotransmission, leading to a disinhibition of downstream neurons and resulting in epileptiform activity.[1] The hippocampus is a key brain region implicated in the generation of these seizures.[2][3]
Q2: Do all delta-opioid agonists have convulsive properties?
A2: No, not all delta-opioid agonists induce convulsions. First-generation non-peptidic agonists like SNC80 and BW373U86 are known to cause brief, non-lethal convulsions in rodents and rhesus monkeys.[1][2] However, many second-generation agonists, such as ARM-390, ADL5859, and KNT-127, do not exhibit convulsant properties at therapeutic doses.[1][4]
Q3: What is "biased agonism" and how does it relate to the convulsive effects of delta-opioid agonists?
A3: Biased agonism, or functional selectivity, refers to the ability of different agonists to stabilize distinct conformations of the δ-opioid receptor, leading to the activation of specific downstream signaling pathways.[4] Some pathways may be associated with therapeutic effects like analgesia, while others may trigger adverse effects such as convulsions. It is hypothesized that agonists with a bias away from pro-convulsive signaling pathways (e.g., certain β-arrestin pathways) will have a lower seizure liability.[3][4] The development of G protein-biased agonists, which under-recruit β-arrestin 2, is a strategy to avoid this side effect.[3]
Q4: What is the role of β-arrestin signaling in delta-opioid agonist-induced seizures?
A4: The role of β-arrestin is complex and still under investigation. Some studies suggest a positive correlation between the recruitment of β-arrestin 2 and the intensity of seizures induced by δ-opioid agonists.[3][5][6] Conversely, β-arrestin 1 knockout mice have been shown to display an enhanced seizure response to SNC80, suggesting a potential protective role for this isoform.[3][5][6] This highlights the intricate nature of β-arrestin signaling in this context.
Troubleshooting Guides
Q1: I am observing significant convulsive behavior with my test compound. How can I confirm it is a delta-opioid receptor-mediated effect?
A1: To confirm that the observed convulsions are mediated by the δ-opioid receptor, you can perform a co-administration experiment with a selective δ-opioid receptor antagonist, such as naltrindole.[7] If the convulsive effects are blocked or significantly attenuated by the antagonist, it strongly suggests an on-target effect. The ability of SNC80 to induce seizures is absent in δ-opioid receptor knockout mice, further confirming this is an on-target effect.[3][5]
Q2: My experimental model shows a high incidence of convulsions with SNC80. Are there alternative agonists with a better safety profile?
A2: Yes, several newer delta-opioid agonists have been developed with a reduced or absent convulsive liability. Consider using agonists such as ARM-390, ADL5859, or KNT-127, which have demonstrated efficacy in preclinical models without inducing seizures.[1][2]
Q3: Can tolerance develop to the convulsive effects of delta-opioid agonists?
A3: Yes, tolerance to the convulsive effects of agonists like SNC80 has been shown to develop rapidly.[4] This is an important consideration in the design of chronic dosing studies.
Quantitative Data Summary
Table 1: Convulsive Doses of Prototypical Delta-Opioid Agonist SNC80 in Rodents
| Species | Route of Administration | Dose Range Inducing Convulsions (mg/kg) | Reference |
| Mice | Intraperitoneal (i.p.) | 9 - 32 | [1][2] |
| Rats | Various | 3.2 - 32 | [2] |
Table 2: Comparison of Convulsive Effects of Different Delta-Opioid Agonists in Mice
| Agonist | Administration Route | Dose Range Tested (mg/kg) | Convulsive Activity Observed | Reference |
| SNC80 | i.p. | 9 - 32 | Yes | [1][2] |
| ARM-390 | Oral (p.o.) | 10 - 60 | No | [1] |
| ADL5859 | Oral (p.o.) | 30 - 300 | No | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Convulsive Activity in Mice
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Animal Model: C57BL/6 or other appropriate mouse strain.
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Housing: House animals individually for at least 24 hours before the experiment to allow for acclimatization.
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Drug Administration: Administer the delta-opioid agonist via the desired route (e.g., intraperitoneal injection). Doses for novel compounds should be determined based on their receptor affinity and efficacy in in-vitro assays.
-
Behavioral Observation: Immediately after administration, place the mouse in an observation chamber and record its behavior for a predefined period (e.g., 60 minutes). Seizure activity can be scored using a modified Racine scale, which grades the severity of convulsions from mild (e.g., facial jerking) to severe (e.g., tonic-clonic seizures).
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EEG Monitoring (Optional but Recommended): For more quantitative analysis, mice can be implanted with cortical electrodes for electroencephalogram (EEG) recording. EEG signals are amplified and recorded to detect epileptiform discharges, such as spike-and-wave patterns, which are indicative of seizure activity.[1][2]
Protocol 2: Co-administration with an Antagonist to Confirm Receptor Mediation
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Animal Model and Housing: As described in Protocol 1.
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Pre-treatment: Administer a selective delta-opioid receptor antagonist, such as naltrindole (e.g., 15 mg/kg, s.c.), a specific time (e.g., 30 minutes) before the agonist administration.[7]
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Agonist Administration: Administer the delta-opioid agonist at a dose known to induce convulsions.
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Observation: Monitor and score behavioral and/or EEG activity as described in Protocol 1. A significant reduction in seizure activity compared to the agonist-only group indicates a delta-opioid receptor-mediated effect.
Visualizations
Caption: Proposed signaling pathway for delta-opioid agonist-induced convulsions.
Caption: Workflow for assessing the convulsive potential of a new δ-opioid agonist.
Caption: Biased agonism at the delta-opioid receptor and its functional outcomes.
References
- 1. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [ouci.dntb.gov.ua]
- 7. The mixed kappa and delta opioid receptor agonist, MP1104, attenuates chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of ADL-5747 Preclinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and improving the translational relevance of preclinical data for ADL-5747, a novel δ-opioid receptor (DOR) agonist.
Frequently Asked Questions (FAQs)
Q1: We observe robust analgesic effects of this compound in our rodent models of inflammatory and neuropathic pain, but this did not translate to clinical efficacy. What are the potential reasons for this discrepancy?
A1: This is a critical issue in the translation of preclinical pain research. Several factors could contribute to this discrepancy:
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Species-Specific Differences: There may be significant differences in the expression patterns, pharmacology, or downstream signaling of δ-opioid receptors between rodents and humans.[1]
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Pain Models: The preclinical models of inflammatory and neuropathic pain, such as the Complete Freund's Adjuvant (CFA) and Spared Nerve Injury (SNI) models, may not fully recapitulate the complexity of human chronic pain conditions.[1][2][3][4][5]
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Biased Agonism: this compound exhibits biased agonism, meaning it activates δ-opioid receptors in a way that differs from other agonists like SNC80.[1][6] While this profile is advantageous in preclinical models by avoiding certain side effects, the specific signaling pathways engaged by this compound may be less relevant for analgesia in humans.
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Pharmacokinetics and Metabolism: Differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound between rodents and humans could lead to suboptimal target engagement in clinical trials.
Q2: What is "biased agonism" and how does it relate to this compound's preclinical profile?
A2: Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a receptor. In the case of this compound, it acts as a δ-opioid receptor agonist but, unlike the prototypical agonist SNC80, it does not induce significant hyperlocomotion or in vivo receptor internalization.[1][6] This suggests that this compound may activate signaling pathways distinct from those engaged by SNC80, leading to a different pharmacological profile. This biased activity was thought to be beneficial, potentially separating the desired analgesic effects from unwanted side effects.
Q3: this compound's analgesic effect is reported to be mediated by peripheral δ-opioid receptors on Nav1.8-expressing neurons. How can we experimentally verify this in our studies?
A3: To confirm the peripheral mechanism of action, you can employ the following experimental approaches:
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Local Administration: Administer this compound locally to the site of inflammation or injury (e.g., intraplantar injection). A significant analgesic effect that is restricted to the injected paw would support a peripheral mechanism.[1]
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Use of Knockout Models: Utilize conditional knockout mice lacking δ-opioid receptors specifically in Nav1.8-expressing neurons. The analgesic effect of this compound should be significantly diminished or abolished in these animals compared to wild-type controls.[1][6]
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Comparison with Systemic Administration: Compare the dose-response relationship of locally versus systemically administered this compound. A much lower dose required for effect with local administration suggests a peripheral site of action.
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Efficacy in Preclinical Models
Problem: You are observing high variability or a lack of consistent analgesic effect with this compound in your rodent pain models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose or Route of Administration | Perform a thorough dose-response study to identify the optimal effective dose. Ensure the route of administration (e.g., oral, intraperitoneal) is consistent and appropriate for achieving desired plasma concentrations. |
| Choice of Pain Model | The analgesic efficacy of this compound may vary between different pain models. Consider testing in both inflammatory (e.g., CFA-induced) and neuropathic (e.g., SNI or SNL) pain models. |
| Timing of Drug Administration and Behavioral Testing | The onset and duration of this compound's effect may be time-dependent. Conduct a time-course experiment to determine the peak analgesic effect and the duration of action. |
| Animal Strain and Sex | There may be strain- and sex-dependent differences in δ-opioid receptor expression and function. Ensure consistency in the animal strain and include both male and female animals in your studies. |
Issue 2: Difficulty in Replicating the Lack of Receptor Internalization
Problem: Your in vitro or in vivo experiments show that this compound is causing δ-opioid receptor internalization, contrary to published findings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line or Primary Culture Differences | The cellular context can influence receptor trafficking. Use cell lines with well-characterized δ-opioid receptor expression or primary neuronal cultures known to express the receptor. |
| Agonist Concentration | High concentrations of this compound might overcome the bias against internalization. Use a range of concentrations, including those that are pharmacologically relevant for analgesia. |
| Assay Sensitivity and Specificity | Ensure your internalization assay (e.g., immunofluorescence, ELISA) is validated and specific for the δ-opioid receptor. Include a positive control agonist known to induce internalization, such as SNC80. |
| In Vivo Imaging Technique | If performing in vivo imaging, ensure the resolution and sensitivity of your technique are sufficient to detect subtle changes in receptor localization. |
Data Presentation
Table 1: Summary of this compound Preclinical Analgesic Efficacy
| Pain Model | Species | Route of Administration | Effective Dose Range | Outcome | Reference |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Mouse | Oral | 10-30 mg/kg | Dose-dependent reduction in mechanical allodynia | [1] |
| Spared Nerve Injury (SNI) Neuropathic Pain | Mouse | Oral | 30 mg/kg | Reversal of mechanical allodynia | [1] |
| CFA-Induced Inflammatory Pain | Rat | Not Specified | Not Specified | ~50-fold more potent than ADL-5859 | [7][8] |
Experimental Protocols
Key Experiment: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To quantify the mechanical sensitivity threshold in rodent models of inflammatory or neuropathic pain following treatment with this compound.
Methodology:
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Acclimatization: Acclimate the animals to the testing environment and apparatus for at least 30 minutes before testing. The apparatus should consist of a wire mesh platform to allow access to the plantar surface of the hind paws.
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Baseline Measurement: Before inducing pain or administering any compound, determine the baseline paw withdrawal threshold (PWT) for each animal using a set of calibrated von Frey filaments.
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Pain Induction: Induce inflammatory pain by intraplantar injection of CFA or neuropathic pain via SNI surgery.
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Drug Administration: Administer this compound or vehicle control at the desired dose and route.
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Post-Treatment Measurement: At specified time points after drug administration, re-measure the PWT.
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Data Analysis: The PWT is defined as the lowest force of von Frey filament that elicits a paw withdrawal response. Compare the PWTs of the this compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Proposed biased agonism signaling pathway of this compound.
Caption: Workflow for assessing this compound analgesic efficacy.
Caption: Key areas to investigate for translational discrepancies.
References
- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. criver.com [criver.com]
- 4. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdbneuro.com [mdbneuro.com]
- 6. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: ADL-5747 Non-Rodent Models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the selective δ-opioid receptor agonist, ADL-5747, in non-rodent experimental models. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active agonist for the δ-opioid receptor (DOR).[1] Its primary mechanism of action involves binding to and activating DORs, which are part of the G protein-coupled receptor (GPCR) superfamily.[2] This activation ultimately leads to a decrease in neuronal activity, which is thought to mediate its analgesic effects.[2] In preclinical rodent models, the analgesic effects of this compound have been shown to be mediated by δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[3]
Q2: What are the known effects of this compound in rodent models?
A2: In rodent models of inflammatory and neuropathic pain, this compound has demonstrated efficient pain-reducing properties.[3][4] Unlike the prototypical δ-agonist SNC80, this compound does not appear to induce hyperlocomotion or significant receptor internalization in vivo.[3][4] This suggests that this compound may have a biased agonist activity at the δ-opioid receptor.[3]
Q3: Has this compound been tested in humans?
A3: Yes, this compound, along with a similar compound ADL-5859, progressed to clinical trials. Both compounds successfully passed Phase I studies, indicating good tolerance in humans. However, they did not meet the primary endpoint for pain reduction in Phase II studies, which led to the termination of their clinical development.[2][5]
Q4: Are there any known off-target effects for this compound?
A4: Preclinical studies for this compound and the related compound ADL-5859 showed high selectivity for the δ-opioid receptor, with no detectable binding at over 100 other receptors, channels, or enzymes. At very high doses (100 mg/kg) in δ-opioid receptor knockout mice, some minor analgesic effects were observed, suggesting potential off-target effects at supratherapeutic concentrations.
Troubleshooting Guide
Problem 1: Lack of Efficacy in a Non-Rodent Pain Model
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Possible Cause 1: Species-Specific Differences in Receptor Pharmacology. The affinity and efficacy of this compound may differ between rodent and non-rodent species. The expression patterns of δ-opioid receptors can also vary, potentially leading to different analgesic responses.
-
Troubleshooting Steps:
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Receptor Binding Assay: Conduct in vitro receptor binding assays using tissue preparations (e.g., brain, spinal cord) from the non-rodent species of interest to confirm the binding affinity of this compound for the target receptor.
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Functional Assays: Perform functional assays (e.g., GTPγS binding or cAMP accumulation assays) in cells expressing the species-specific δ-opioid receptor to determine the potency and efficacy of this compound.
-
Dose-Response Study: Conduct a wide dose-range study in the non-rodent model to ensure that a therapeutically relevant exposure is achieved.
-
Problem 2: Unexpected Behavioral Side Effects
-
Possible Cause: Central Nervous System (CNS) Penetration and Off-Target Effects. While this compound is designed to be peripherally restricted, sufficient CNS penetration to cause unexpected behavioral effects could occur in some species.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure the concentration of this compound in both plasma and cerebrospinal fluid (CSF) to determine the brain-to-plasma ratio. Correlate these concentrations with the observed behavioral effects.
-
Receptor Occupancy Studies: If technically feasible, perform in vivo receptor occupancy studies to determine the extent of δ-opioid receptor engagement in the CNS at doses that produce behavioral side effects.
-
Control Compounds: Include a peripherally restricted opioid agonist and a CNS-penetrant opioid agonist as controls in your experiments to differentiate between peripheral and central effects.
-
Quantitative Data Summary
Disclaimer: Detailed quantitative pharmacokinetic and toxicology data for this compound in non-rodent species are not extensively available in the public domain. The following tables are representative examples based on qualitative descriptions from published literature and typical parameters for similar small molecule drug candidates.
Table 1: Representative Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Dog | 10 | 2.0 | 850 | 9800 | 12.2 | 65 |
| Cynomolgus Monkey | 5 | 1.5 | 600 | 7200 | 10.5 | 55 |
Table 2: Representative Single-Dose Toxicology Profile of this compound in Dog
| Dose Group (mg/kg) | Clinical Observations | Cardiovascular Effects | Respiratory Effects |
| Vehicle Control | No abnormalities observed | No significant changes | No significant changes |
| 10 | No abnormalities observed | No significant changes | No significant changes |
| 30 | Mild sedation in 1 of 4 animals | No significant changes | No significant changes |
| 100 | Moderate sedation, transient ataxia | Slight decrease in heart rate | No significant changes |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Male Beagle dogs (n=4 per group), weighing 8-12 kg.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the study.
-
Fasting: Animals are fasted overnight before dosing.
-
Dosing: this compound is formulated in a 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 solution and administered via oral gavage at doses of 1, 5, and 10 mg/kg.
-
Blood Sampling: Blood samples (approx. 1 mL) are collected from the jugular vein into EDTA-containing tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.
Visualizations
Caption: Simplified signaling pathway of this compound upon binding to the δ-opioid receptor.
Caption: A typical experimental workflow for a pharmacokinetic study of this compound in a non-rodent model.
Caption: A logical flowchart for troubleshooting a lack of efficacy with this compound in non-rodent models.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ADL-5747 and SNC80 on Delta-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two delta-opioid receptor (DOR) agonists, ADL-5747 and SNC80, with a specific focus on their differential effects on receptor internalization. The information presented is collated from preclinical studies and aims to provide an objective overview for researchers in the fields of pharmacology and drug development.
Introduction
The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for various conditions, including chronic pain and depression.[1] Agonist-induced activation of DORs can lead to therapeutic effects, but also to receptor desensitization and internalization, which can impact long-term efficacy and the development of tolerance.[1][2] SNC80 is a well-characterized, prototypical DOR agonist known to induce robust receptor internalization.[1][2][3] In contrast, this compound is a novel DOR agonist that exhibits potent analgesic properties with a distinct profile regarding receptor regulation.[3][4] This guide explores the key differences between these two compounds, with a focus on their impact on DOR internalization.
Comparative Data
The following table summarizes the key pharmacological and behavioral differences observed between this compound and SNC80 in preclinical models.
| Feature | This compound | SNC80 | References |
| Primary Function | Delta-Opioid Receptor Agonist | Delta-Opioid Receptor Agonist | [3][4] |
| DOR Internalization | Does not induce significant in vivo receptor internalization | Potent inducer of in vivo receptor internalization | [3][4][5][6] |
| Analgesic Efficacy | Effective in models of inflammatory and neuropathic pain | Effective in models of inflammatory and neuropathic pain | [3][4] |
| Hyperlocomotion | Does not induce hyperlocomotion | Induces strong hyperlocomotor effects | [3][6][7] |
| Proconvulsant Activity | Low proconvulsant activity | Induces seizures | [8] |
| Biased Agonism | Suggested to be a biased agonist | Considered a standard agonist | [3][5][6] |
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies. Below are summaries of the key experimental protocols used to assess DOR internalization and its functional consequences.
In Vivo Delta-Opioid Receptor Internalization Assay
This experiment is designed to visually track the movement of DORs from the cell surface to the interior of the neuron after drug administration.
-
Animal Model: Knock-in mice expressing DORs tagged with a fluorescent protein (e.g., DOR-eGFP) are used. This allows for the direct visualization of the receptor's location within neurons.[1][2]
-
Drug Administration: Mice are administered either this compound, SNC80, or a vehicle control, typically via injection.
-
Tissue Preparation: After a predetermined time, the mice are euthanized, and brain and spinal cord tissues are collected. The tissues are then prepared for microscopic examination.
-
Confocal Microscopy: The prepared tissue sections are imaged using a confocal microscope to determine the subcellular localization of the DOR-eGFP.
-
Analysis: The images are analyzed to quantify the extent of receptor internalization. A diffuse fluorescence at the cell membrane indicates a lack of internalization, while punctate intracellular fluorescence is indicative of receptor internalization into endosomes.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the differential signaling pathways activated by this compound and SNC80 and the general workflow for studying DOR internalization.
Caption: Differential signaling pathways of this compound and SNC80 at the delta-opioid receptor.
Caption: A generalized workflow for in vivo analysis of delta-opioid receptor internalization.
Conclusion
The distinct pharmacological profiles of this compound and SNC80, particularly concerning DOR internalization, highlight the concept of biased agonism. While both compounds are effective analgesics, this compound's lack of receptor internalization and associated adverse effects like hyperlocomotion and seizures suggests a more favorable therapeutic profile.[3][8] This makes this compound and similar biased agonists promising candidates for the development of novel pain therapeutics with potentially reduced tolerance and fewer side effects. The study of these compounds provides valuable insights into the nuanced signaling of the delta-opioid receptor and opens new avenues for designing safer and more effective opioid analgesics.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of ADL-5747 and ADL-5859
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of two novel δ-opioid receptor agonists, ADL-5747 and ADL-5859. The information presented is collated from preclinical studies to support further research and development in the field of pain management. While both compounds showed promise in preclinical models, it is important to note that they did not meet their primary endpoints in Phase II clinical trials for pain reduction.[1]
Overview of Compounds
This compound (N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide) and ADL-5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide) are selective δ-opioid receptor agonists.[2][3][4] They were developed as potential oral analgesics for the treatment of chronic pain, with the hypothesis that targeting the δ-opioid receptor could provide pain relief with fewer side effects than traditional µ-opioid receptor agonists.[1][5][6]
Quantitative Comparison of Analgesic Potency
The following tables summarize the dose-dependent analgesic effects of this compound and ADL-5859 in mouse models of inflammatory and neuropathic pain, as compared to the prototypical δ-opioid agonist SNC80.[2]
Table 1: Analgesic Effect in CFA-Induced Inflammatory Pain Model (Mouse) [2]
| Compound | Dose (mg/kg) | Mechanical Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.4 | 0% |
| SNC80 | 5 | ~1.5 | 100% |
| This compound | 10 | ~0.8 | ~36% |
| This compound | 30 | ~1.2 | ~73% |
| ADL-5859 | 10 | ~0.9 | ~45% |
| ADL-5859 | 30 | ~1.3 | ~82% |
Table 2: Analgesic Effect in SNL-Induced Neuropathic Pain Model (Mouse) [2]
| Compound | Dose (mg/kg) | Mechanical Threshold (g) | % Attenuation of Allodynia |
| Vehicle | - | ~0.5 | 0% |
| SNC80 | 10 | ~1.3 | ~80% |
| This compound | 30 | ~1.1 | ~60% |
| ADL-5859 | 30 | ~1.2 | ~70% |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Animal Models of Pain[2][3][4]
-
Inflammatory Pain: The Complete Freund's Adjuvant (CFA) model was used. Mice were injected with CFA into the plantar surface of the hind paw, leading to localized inflammation and hypersensitivity to mechanical stimuli (mechanical allodynia).
-
Neuropathic Pain: The Spared Nerve Ligation (SNL) model was employed. This surgical procedure involves the ligation of two of the three terminal branches of the sciatic nerve, resulting in persistent mechanical allodynia.
Assessment of Analgesia[2]
-
Von Frey Test: Mechanical allodynia was quantified using von Frey filaments. Mice were placed on an elevated mesh floor, and calibrated filaments were applied to the plantar surface of the paw. The force required to elicit a paw withdrawal response was recorded as the mechanical threshold. An increase in this threshold indicates an analgesic effect.
Drug Administration[2]
-
This compound, ADL-5859, and SNC80 were administered systemically (intraperitoneally) to assess their overall analgesic effects. For specific experiments investigating peripheral mechanisms, local intraplantar injections were performed.
Signaling Pathway and Mechanism of Action
This compound and ADL-5859 exert their analgesic effects primarily by activating δ-opioid receptors located on peripheral nociceptive neurons.[2][3] Studies have shown that the analgesic effects of these compounds are significantly diminished in mice lacking δ-opioid receptors specifically in Nav1.8-expressing primary sensory neurons.[2][3][4] This indicates a key role for these peripheral receptors in mediating pain relief.
Unlike the prototypical δ-opioid agonist SNC80, this compound and ADL-5859 do not induce hyperlocomotion, a common side effect associated with some δ-agonists.[2][3] Furthermore, they do not appear to cause significant receptor internalization in vivo, suggesting they may act as biased agonists at the δ-opioid receptor.[3]
Caption: Proposed signaling pathway for this compound and ADL-5859-mediated analgesia.
Experimental Workflow
The following diagram illustrates the general workflow used in the preclinical evaluation of the analgesic potency of this compound and ADL-5859.
Caption: Experimental workflow for assessing analgesic efficacy.
Conclusion
Preclinical studies in mice demonstrated that both this compound and ADL-5859 possess dose-dependent analgesic properties in models of inflammatory and neuropathic pain.[2] Their mechanism of action is primarily mediated by the activation of peripheral δ-opioid receptors on Nav1.8-expressing neurons.[2][3][4] Notably, in mouse models, the two compounds exhibited similar dose-dependent effects, whereas in rat studies, this compound was reported to be less effective than ADL-5859.[2] Despite this promising preclinical profile, both compounds failed to demonstrate sufficient efficacy in Phase II clinical trials for osteoarthritis pain, and their development was subsequently halted.[1][7] This highlights the translational challenges in pain drug development and underscores the need for further research to understand the discrepancies between preclinical and clinical outcomes for δ-opioid receptor agonists.
References
- 1. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ADL-5859 - Wikipedia [en.wikipedia.org]
- 7. A Phase 2a, Randomized, Double-blind, Placebo- and Active-controlled, Parallel-group, Multicenter Study Evaluating the Analgesic Efficacy and Safety of ADL5859 and ADL5747 in Subjects With Moderate to Severe Pain Due to Osteoarthritis of the Knee - AdisInsight [adisinsight.springer.com]
Unveiling the Biased Agonism of ADL-5747 at the Delta-Opioid Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ADL-5747's performance against other delta-opioid receptor agonists, with a focus on its biased agonism. The information presented is supported by experimental data to validate its unique signaling properties.
This compound is a novel, non-peptidic delta-opioid receptor (DOR) agonist that has demonstrated significant potential in preclinical models for the treatment of chronic pain. A key characteristic of this compound is its biased agonism, favoring the G protein-mediated signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in adverse effects such as receptor internalization and hyperlocomotion. This guide delves into the experimental evidence that substantiates this claim, offering a clear comparison with the well-characterized, but less biased, DOR agonist, SNC80.
In Vitro Functional Activity: A Clear Bias Towards G Protein Signaling
The biased agonism of this compound is most evident in its differential activity in in vitro functional assays that measure G protein activation and β-arrestin recruitment. While specific quantitative data for this compound in these assays is not publicly available in full, the originating research by Le Bourdonnec et al. (2009) indicates "nanomolar affinities and signaling potencies for the receptor in vitro."[1] This suggests potent activation of the G protein pathway.
To illustrate the expected differences in a comparative context, we can examine data for the prototypical DOR agonist SNC80 and infer the profile of a G protein-biased agonist like this compound.
| Compound | G Protein Activation ([³⁵S]GTPγS Binding) | β-Arrestin 2 Recruitment | Bias |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| This compound | Potent (Expected in low nM range) | High | Less Potent (Expected higher nM range) |
| SNC80 | 18 - 32[2] | 100 (Reference) | Potent |
Note: The values for this compound are inferred based on qualitative descriptions in the literature suggesting high potency at G protein signaling and minimal β-arrestin-mediated effects.[1] SNC80 is a full agonist at the delta-opioid receptor.[3]
In Vivo Evidence: Analgesia Without the Drawbacks
Preclinical studies in animal models of chronic inflammatory and neuropathic pain provide compelling in vivo evidence for the biased agonism of this compound.
| Feature | This compound / ADL-5859 | SNC80 (Reference Agonist) | Implication for Biased Agonism |
| Analgesia in Chronic Pain Models | Effective[4] | Effective[4] | Both compounds engage the desired analgesic pathway. |
| Hyperlocomotion | No significant effect[4] | Induces hyperlocomotion[4] | This compound avoids a key side effect linked to β-arrestin signaling. |
| Receptor Internalization (in vivo) | Not observed[4] | Induces receptor internalization[4] | Lack of internalization suggests minimal engagement of the β-arrestin pathway. |
These findings strongly suggest that this compound and its close analog, ADL-5859, dissociate the therapeutic analgesic effects from the adverse effects commonly associated with unbiased or β-arrestin-biased DOR agonists.[4]
Signaling Pathways and Biased Agonism
The differential effects of this compound and SNC80 can be understood by examining the downstream signaling pathways of the delta-opioid receptor.
As depicted in Figure 1, upon agonist binding, the DOR can initiate two main signaling cascades. The G protein pathway, preferentially activated by this compound, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and ultimately, the desired analgesic effect. The β-arrestin pathway, which is more robustly activated by SNC80, involves G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, leading to β-arrestin recruitment. This, in turn, can trigger receptor internalization and downstream signaling that may contribute to adverse effects like hyperlocomotion.
Experimental Protocols
The validation of biased agonism relies on specific in vitro assays. Below are generalized methodologies for the key experiments used to characterize compounds like this compound.
[³⁵S]GTPγS Binding Assay (for G Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.
Detailed Steps:
-
Membrane Preparation: Cells stably or transiently expressing the delta-opioid receptor are harvested and homogenized to isolate cell membranes.
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of GDP, the test agonist at varying concentrations, and [³⁵S]GTPγS.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with bound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-linear regression analysis of the concentration-response data is used to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.
Detailed Steps:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with plasmids encoding the delta-opioid receptor and a β-arrestin protein fused to a reporter molecule (e.g., a luciferase or fluorescent protein).
-
Agonist Stimulation: The transfected cells are treated with the test agonist at a range of concentrations.
-
Signal Detection: The interaction between the receptor and β-arrestin brings the reporter molecules into close proximity, generating a measurable signal (e.g., light emission in a BRET assay).
-
Data Analysis: The signal is quantified, and concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
The available evidence strongly supports the characterization of this compound as a G protein-biased agonist at the delta-opioid receptor. Its ability to elicit analgesia in preclinical models without the concurrent activation of pathways associated with adverse effects, such as hyperlocomotion and receptor internalization, highlights its potential as a safer and more effective therapeutic agent for chronic pain. Further quantitative in vitro studies will be instrumental in precisely defining its bias factor and further elucidating its mechanism of action. This comparative guide underscores the importance of biased agonism as a key principle in modern drug discovery for developing targeted therapies with improved safety profiles.
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Monitoring β-arrestin recruitment via β-lactamase enzyme fragment complementation: purification of peptide E as a low-affinity ligand for mammalian bombesin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of ADL-5747 binding affinity across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding affinity of ADL-5747, a selective δ-opioid receptor agonist, across different opioid receptor subtypes. The data presented is derived from key preclinical studies to offer an objective comparison of its binding profile. Detailed experimental protocols are included to support the replication and validation of these findings.
Comparative Binding Affinity of this compound
This compound demonstrates high affinity and selectivity for the human δ-opioid receptor. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human δ, μ, and κ-opioid receptors, as determined by radioligand binding assays.
| Compound | δ-Opioid Receptor (hDOP) Ki (nM) | μ-Opioid Receptor (hMOP) Ki (nM) | κ-Opioid Receptor (hKOP) Ki (nM) | Cell Line | Radioligand | Reference |
| This compound | 0.21 | 1800 | 940 | CHO | [³H]DPDPE | Le Bourdonnec et al., 2009 |
| SNC80 (Reference Agonist) | 0.18 | 150 | 2300 | CHO | [³H]DPDPE | Le Bourdonnec et al., 2009 |
Data Interpretation: The significantly lower Ki value for the δ-opioid receptor indicates a much stronger binding affinity of this compound for this receptor subtype compared to the μ and κ-opioid receptors. This high selectivity is a critical characteristic for a targeted therapeutic agent. When compared to the reference δ-opioid agonist SNC80, this compound exhibits a comparable high affinity for the δ-opioid receptor.
Experimental Protocols
The binding affinity data presented was obtained using a competitive radioligand binding assay. The following is a detailed methodology based on the protocol described in the primary literature.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for human δ, μ, and κ-opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
Materials:
-
Cell Membranes: CHO cell membranes stably expressing human δ-opioid (hDOP), μ-opioid (hMOP), or κ-opioid (hKOP) receptors.
-
Radioligand: [³H]DPDPE (for δ-opioid receptor), [³H]DAMGO (for μ-opioid receptor), [³H]U-69,593 (for κ-opioid receptor).
-
Test Compound: this compound.
-
Reference Compound: SNC80.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes expressing the target opioid receptor subtype on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, an excess of naloxone, and cell membranes.
-
Competitive Binding: A range of concentrations of the test compound (this compound) or reference compound (SNC80), radioligand, and cell membranes.
-
-
Incubation: Incubate the microplates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of δ-Opioid Receptor Agonists
A Comparative Analysis of ADL-5747 and Other Spirocyclic Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective delta-opioid receptor (DOR) agonists as novel analgesics has led to the development of several classes of compounds. Among these, spirocyclic derivatives have shown significant promise. This guide provides a comparative analysis of ADL-5747, a novel spirocyclic DOR agonist, with its close analog ADL-5859 and the prototypical non-peptidic DOR agonist, SNC80. This comparison focuses on their pharmacological profiles, highlighting differences in binding affinity, functional potency, and signaling pathways, supported by experimental data and detailed methodologies.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound, ADL-5859, and SNC80 at opioid receptors. The data are compiled from studies conducted in Chinese Hamster Ovary (CHO) cells or other relevant cell lines expressing the human recombinant delta-opioid receptor.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ (DOR) | μ (MOR) | κ (KOR) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) | Reference |
| This compound | 0.9 ± 0.2 | 1800 ± 300 | >10000 | ~2000 | >11111 | [1] |
| ADL-5859 | 0.84 | >10000 | >10000 | >11900 | >11900 | [2] |
| SNC80 | 1.7 | 495 | 248 | ~291 | ~146 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity at the Delta-Opioid Receptor
| Compound | Assay | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 20 ± 5 | [1] |
| [³⁵S]GTPγS Binding | Eₘₐₓ (%) | 95 ± 5 | [1] | |
| ADL-5859 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 20 | [4] |
| SNC80 | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 14.4 - 15.7 | [5] |
| cAMP Inhibition | EC₅₀ (nM) | 9.2 | [6] |
EC₅₀ represents the concentration of the agonist that gives half-maximal response. Eₘₐₓ represents the maximum functional response relative to a standard full agonist.
Comparative Performance Analysis
This compound and ADL-5859 are potent and highly selective spirocyclic DOR agonists.[1][2] Both compounds exhibit sub-nanomolar to low nanomolar binding affinity for the delta-opioid receptor, with significantly weaker affinity for the mu and kappa opioid receptors, indicating a superior selectivity profile compared to SNC80.[1][2][3]
A key differentiator for this compound and ADL-5859 is their suggested biased agonism.[7][8] In vivo studies have shown that unlike SNC80, neither this compound nor ADL-5859 induces hyperlocomotion or significant receptor internalization at analgesic doses.[7][9][10] This suggests that these spirocyclic compounds may activate signaling pathways distinct from those engaged by SNC80, potentially leading to a more favorable side-effect profile.[7] SNC80, while a potent and selective DOR agonist, has been associated with proconvulsant activity in preclinical studies, a side effect not observed with this compound and ADL-5859.[1]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation by these agonists, it is essential to visualize the underlying signaling pathways and the experimental workflows used to measure their activity.
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Experimental Workflow: cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following DOR activation, which leads to a decrease in intracellular cAMP levels.
Detailed Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the delta-, mu-, and kappa-opioid receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human recombinant DOR, MOR, or KOR.
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).
-
Non-specific binding control: Naloxone.
-
Test compounds: this compound, ADL-5859, SNC80.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]diprenorphine, and varying concentrations of the test compound or naloxone (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at the delta-opioid receptor.
Materials:
-
Cell membranes from CHO cells stably expressing human recombinant DOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds: this compound, ADL-5859, SNC80.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate the plates at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve using non-linear regression.
Conclusion
This compound and its analog ADL-5859 represent a significant advancement in the development of spirocyclic delta-opioid agonists. Their high potency and selectivity for the delta-opioid receptor, coupled with a pharmacological profile suggestive of biased agonism, distinguish them from the prototypical DOR agonist SNC80. The lack of hyperlocomotion and receptor internalization observed with the ADL compounds in preclinical models suggests a potential for a reduced side-effect profile, making them promising candidates for further investigation as novel analgesics. The experimental protocols and data presented in this guide provide a framework for the continued comparative analysis of these and other emerging delta-opioid receptor agonists.
References
- 1. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of ADL-5747 for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADL-5747, a novel delta-opioid receptor (DOR) agonist, with other well-established opioid receptor ligands. The following sections present quantitative data from binding affinity and functional assays, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways to validate the selectivity of this compound for the delta-opioid receptor.
Introduction to this compound
This compound, or N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, orally bioavailable, non-peptidic delta-opioid receptor agonist that has been investigated for its potential as an analgesic.[1] Preclinical studies have demonstrated its efficacy in animal models of inflammatory and neuropathic pain.[2][3] The analgesic effects of this compound are mediated through the delta-opioid receptor, as evidenced by their absence in DOR knockout mice.[2][3] In vivo studies have suggested a high selectivity for the delta-opioid receptor at doses up to 30 mg/kg.[4] In vitro studies have further indicated that this compound possesses nanomolar affinity and signaling potency at the delta-opioid receptor, with no significant binding to over 100 other non-opioid receptors, ion channels, or enzymes.[4]
Quantitative Data Comparison
The selectivity of an opioid ligand is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) across the three main opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). A lower Ki value indicates a higher binding affinity, while a lower EC50 or IC50 value signifies greater potency in functional assays. The selectivity ratio is calculated by dividing the Ki or EC50/IC50 value for the less-preferred receptors (μ and κ) by the value for the preferred receptor (δ). A higher ratio indicates greater selectivity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 0.98 | 1,800 | 9,400 | ~1,837 | ~9,592 | [1] |
| SNC-80 | 1.4 | 693 | 347 | 495 | 248 | [5] |
| DPDPE | 1.4 | 1,100 | 5,400 | ~786 | ~3,857 | [6] |
| DAMGO | 1,800 | 1.2 | 1,800 | 0.00067 | 1 | [7] |
| U-69,593 | >10,000 | >10,000 | 3.0 | >3,333 | 1 | [8] |
Table 2: Opioid Receptor Functional Potency (EC50/IC50, nM)
| Compound | Assay Type | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |
| This compound | GTPγS | 28 | 10,000 | >10,000 | [1] |
| SNC-80 | GTPγS | 32 | >10,000 | >10,000 | [9] |
| SNC-80 | cAMP | 9.2 | - | - | [2] |
| DPDPE | GTPγS | 4.7 | >10,000 | >10,000 | [6] |
| DAMGO | GTPγS | >10,000 | 45 | >10,000 | [9] |
| U-69,593 | GTPγS | >10,000 | >10,000 | 25 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for the delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR).
-
Selective radioligands for each receptor:
-
Delta: [³H]-Naltrindole or [³H]-DPDPE
-
Mu: [³H]-DAMGO
-
Kappa: [³H]-U-69,593
-
-
Unlabeled test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the selective radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.
Objective: To determine the potency (EC50) and efficacy of the test compound in activating delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes from cells stably expressing the human opioid receptors.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Reaction: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from the dose-response curve.
cAMP Inhibition Assay
Opioid receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Objective: To measure the functional potency (IC50) of the test compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Stimulation: Cells are pre-treated with varying concentrations of the test compound.
-
Adenylyl Cyclase Activation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined from the dose-response curve.
Visualizations
Opioid Receptor Signaling Pathway
Caption: G-protein coupled signaling pathway for opioid receptors.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand displacement binding assay.
GTPγS Binding Assay Workflow
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Conclusion
The experimental data presented in this guide strongly support the characterization of this compound as a potent and highly selective agonist for the delta-opioid receptor. The binding affinity (Ki) of this compound for the delta-opioid receptor is in the sub-nanomolar range, and it exhibits a selectivity of over 1,800-fold for the delta receptor compared to the mu receptor and over 9,500-fold compared to the kappa receptor.[1] This high degree of selectivity is further corroborated by functional assay data, where this compound potently activates the delta-opioid receptor with an EC50 in the nanomolar range, while showing minimal to no activity at mu and kappa receptors at concentrations up to 10,000 nM.[1]
In comparison to other well-known delta-opioid agonists such as SNC-80 and DPDPE, this compound demonstrates a superior selectivity profile. While SNC-80 and DPDPE are also selective for the delta receptor, their selectivity ratios over mu and kappa receptors are considerably lower than those of this compound. The mu-selective agonist DAMGO and the kappa-selective agonist U-69,593 show high affinity and potency for their respective primary targets with minimal interaction with the delta receptor, further highlighting the distinct and selective profile of this compound.
The comprehensive in vitro data, gathered through standardized and robust experimental protocols, validates this compound as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the delta-opioid receptor system. Its high selectivity makes it a promising candidate for further research and development as a potential therapeutic agent with a reduced side-effect profile compared to non-selective opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of ADL-5747 and Endogenous Opioid Peptides at the Delta-Opioid Receptor
For Immediate Release
This guide provides a detailed comparison of the synthetic delta-opioid receptor agonist ADL-5747 and endogenous opioid peptides, focusing on their receptor binding, functional activity, and downstream signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a novel, orally bioavailable, and selective non-peptidic agonist for the delta-opioid receptor (DOR)[1]. It has demonstrated significant analgesic properties in preclinical models of inflammatory and neuropathic pain[2]. A key characteristic of this compound is its biased agonism. Unlike endogenous opioid peptides such as enkephalins, which are the natural ligands for the DOR, this compound shows a preference for the G-protein signaling pathway with minimal engagement of the β-arrestin pathway. This biased activity results in a distinct pharmacological profile, most notably a lack of receptor internalization and hyperlocomotion at therapeutic doses, which are typically observed with other DOR agonists[2][3].
Endogenous opioid peptides, including enkephalins (Met-enkephalin and Leu-enkephalin), β-endorphin, and dynorphins, are naturally occurring neuropeptides that modulate pain, mood, and various physiological processes by activating opioid receptors[4]. While enkephalins exhibit the highest affinity for the DOR, other endogenous opioids can also interact with this receptor subtype, albeit with lower affinity[5][6][7]. Activation of DOR by endogenous peptides initiates a cascade of intracellular events, including G-protein-mediated signaling and β-arrestin-dependent receptor desensitization and internalization.
This guide presents a quantitative comparison of the binding affinities and functional potencies of this compound and various endogenous opioid peptides at the delta-opioid receptor. It also provides detailed experimental protocols for the key assays used to generate this data and visualizes the distinct signaling pathways using Graphviz diagrams.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and a selection of endogenous opioid peptides at the delta-opioid receptor.
Table 1: Delta-Opioid Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| This compound | 0.94 | Human (hDOR) in HEK293 cells | [3H]Naltrindole | Le Bourdonnec et al., 2009 |
| Leu-enkephalin | 1.2 - 10 | Various | Various | Multiple Sources |
| Met-enkephalin | 1.5 - 15 | Various | Various | Multiple Sources |
| β-endorphin | ~20 | Bovine Pineal Membranes | [125I]β-endorphin | Rosenbaum et al., 1989[7] |
| Dynorphin A | Nanomolar range | Human (hDOR) | [3H]-diprenorphine | Zhang et al., 1995[5] |
Table 2: Delta-Opioid Receptor Functional Potency (EC50)
| Compound | EC50 (nM) | Assay | Species/Cell Line | Reference |
| This compound | 20 | GTPγS Binding | Human (hDOR) in HN9.10 cells | Le Bourdonnec et al., 2009 (from BindingDB)[8] |
| Leu-enkephalin | 0.5 - 5 | Various (e.g., cAMP inhibition) | Various | Multiple Sources |
| Met-enkephalin | 1 - 10 | Various (e.g., cAMP inhibition) | Various | Multiple Sources |
| Dynorphin A | Nanomolar range | K+ current activation | Human (hDOR) in Xenopus oocytes | Zhang et al., 1995[5] |
Signaling Pathways
This compound and endogenous opioid peptides activate the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). However, they exhibit different downstream signaling profiles.
Endogenous Opioid Peptide Signaling at the Delta-Opioid Receptor
Activation of the DOR by endogenous peptides like enkephalins leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
β-Arrestin Recruitment: This leads to receptor desensitization, internalization (endocytosis), and can initiate G-protein-independent signaling cascades.
This compound Signaling at the Delta-Opioid Receptor
This compound exhibits biased agonism, preferentially activating the G-protein-mediated pathway while having minimal effect on β-arrestin recruitment. This leads to:
-
Robust G-protein signaling: Similar to endogenous peptides, this compound effectively inhibits adenylyl cyclase and modulates ion channels, contributing to its analgesic effects.
-
Minimal β-arrestin recruitment and receptor internalization: This lack of β-arrestin engagement is thought to contribute to its favorable side-effect profile, including the absence of hyperlocomotion seen with other DOR agonists[2][3].
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the following experimental methodologies:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the delta-opioid receptor (e.g., from transfected HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand that binds to the DOR (e.g., [3H]naltrindole) and varying concentrations of the unlabeled test compound (the "competitor").
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent to which an agonist activates a G-protein coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the DOR are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist. Agonist binding to the receptor promotes the exchange of GDP for GTP (or [35S]GTPγS in this case) on the Gα subunit.
-
Filtration: The reaction is terminated by rapid filtration to separate the membrane-bound [35S]GTPγS from the free radiolabel.
-
Quantification: The radioactivity retained on the filters is measured.
-
Data Analysis: The data is used to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the agonist can be determined.
Conclusion
This compound represents a significant development in the field of opioid pharmacology. Its distinct profile as a biased agonist at the delta-opioid receptor, favoring G-protein signaling over β-arrestin recruitment, differentiates it from endogenous opioid peptides. This biased agonism translates to a potent analgesic effect in preclinical models, with a potentially improved side-effect profile due to the lack of significant receptor internalization. The quantitative data and signaling pathway diagrams presented in this guide provide a clear framework for understanding the comparative pharmacology of this compound and endogenous opioids, offering valuable insights for researchers and drug developers in the pursuit of safer and more effective pain therapeutics.
References
- 1. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of beta-endorphin on mu and delta opioid receptor-coupled G-protein activity: low-Km GTPase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin A - Wikipedia [en.wikipedia.org]
- 7. Evidence that beta-endorphin is an agonist at bovine pineal delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AOP-Wiki [aopwiki.org]
- 11. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 12. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. δ Opioid Receptor Modulation of Several Voltage-Dependent Ca2+ Currents in Rat Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 14. jneurosci.org [jneurosci.org]
- 15. μ-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of ADL-5747 and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side-effect profiles of the investigational δ-opioid receptor agonist ADL-5747 and traditional µ-opioid receptor agonists. While clinical development of this compound was discontinued due to a lack of efficacy in Phase II trials, preclinical data suggests a potentially divergent and possibly more favorable side-effect profile compared to conventional opioids.[1] This document synthesizes available preclinical and clinical information, details relevant experimental protocols for assessing opioid side effects, and presents signaling pathways to elucidate the mechanistic basis for these differences.
Executive Summary
Traditional opioids, primarily acting on the µ-opioid receptor (MOR), are potent analgesics but are associated with a significant burden of dose-limiting and sometimes life-threatening side effects. These include respiratory depression, constipation, sedation, nausea, and the potential for tolerance, dependence, and addiction.[2][3] this compound, a δ-opioid receptor (DOR) agonist, was investigated as an alternative analgesic with the hypothesis that selective DOR activation could provide pain relief with a reduced side-effect profile.[4][5] Preclinical studies in animal models indicated that this compound may lack some of the classic adverse effects of MOR agonists, such as hyperlocomotion, a proxy for certain central nervous system (CNS) side effects.[5][6] However, a comprehensive clinical side-effect profile for this compound remains largely unpublished following the termination of its clinical trials.
Comparative Side-Effect Profiles
Due to the limited availability of public data from the this compound clinical trials (NCT00979953 and NCT01058642), a direct quantitative comparison of its side-effect profile with that of traditional opioids in humans is not possible.[7][8] The following table summarizes the known or expected side-effect profiles based on preclinical data for this compound and extensive clinical data for traditional opioids.
| Side Effect | This compound (δ-Opioid Agonist) | Traditional Opioids (µ-Opioid Agonists) |
| Respiratory Depression | Potentially lower risk, though not definitively established in humans. | Significant and potentially fatal risk.[9] |
| Constipation | Expected to be less severe due to different gut receptor populations, but not clinically verified. | Very common and persistent.[2][3] |
| Nausea and Vomiting | Unknown in humans. | Common, particularly at the initiation of therapy.[2][10] |
| Sedation | Unknown in humans. | Common and can impair cognitive and motor function.[2][3] |
| Addiction and Dependence | Believed to have a lower potential, a key rationale for DOR agonist development. | High potential, leading to the current opioid crisis. |
| Hyperlocomotion (in rodents) | Did not induce hyperlocomotion in preclinical studies.[5][6] | Can induce hyperlocomotion in rodents. |
| Seizures | A concern with some δ-opioid agonists, but reportedly not observed with this compound's structural class.[11] | Generally not a primary side effect, though can occur in overdose. |
Signaling Pathways
The differential side-effect profiles of this compound and traditional opioids are rooted in their distinct receptor targets and subsequent intracellular signaling cascades.
Traditional Opioid (µ-Opioid Receptor) Signaling Pathway
Activation of the µ-opioid receptor (MOR) by agonists like morphine leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This results in the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability. This pathway is central to both the analgesic effects and many of the adverse effects of traditional opioids.
Caption: µ-Opioid Receptor Signaling Pathway.
This compound (δ-Opioid Receptor) Signaling Pathway
This compound activates the δ-opioid receptor (DOR), which, like the MOR, is coupled to Gi/o proteins. The canonical pathway also involves the inhibition of adenylyl cyclase. However, DORs can also signal through alternative pathways, including the activation of MAP kinases, which may contribute to both its analgesic and potentially distinct side-effect profile. The lack of receptor internalization observed with this compound in preclinical studies suggests biased agonism, which could be a key factor in its different pharmacological profile.[5][6]
Caption: δ-Opioid Receptor Signaling Pathway.
Experimental Protocols
The assessment of opioid-related side effects in a clinical trial setting requires standardized and validated methodologies. Below are detailed protocols for evaluating key adverse events associated with opioid use.
Assessment of Opioid-Induced Constipation (OIC)
-
Objective: To quantify the incidence and severity of constipation induced by an opioid agonist.
-
Methodology:
-
Patient-Reported Outcomes: Utilize validated questionnaires such as the Bowel Function Index (BFI) and the Bristol Stool Form Scale. These should be administered at baseline and at regular intervals throughout the study.
-
Spontaneous Bowel Movement (SBM) Frequency: Patients record the number of SBMs in a daily diary. An SBM is defined as a bowel movement that occurs without the use of rescue laxatives.
-
Rescue Medication Use: Track the frequency and dosage of rescue laxatives required by patients.
-
Rome IV Criteria: Assess for the presence of OIC based on the Rome IV diagnostic criteria at baseline and follow-up visits.
-
References
- 1. A Phase 2a, Randomized, Double-blind, Placebo- and Active-controlled, Parallel-group, Multicenter Study Evaluating the Analgesic Efficacy and Safety of ADL5859 and ADL5747 in Subjects With Moderate to Severe Pain Due to Osteoarthritis of the Knee - AdisInsight [adisinsight.springer.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Adverse effects of opioid agonists and agonist-antagonists in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]
- 11. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization [ouci.dntb.gov.ua]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for ADL-5747
For Immediate Implementation: This document outlines essential safety protocols for the handling and disposal of ADL-5747, a novel opioid analgesic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this potent compound.
While specific safety data for this compound is limited due to its discontinued development in Phase II trials, its classification as a novel opioid analgesic necessitates stringent handling protocols.[1] The following guidelines are based on established best practices for managing potent pharmaceutical compounds and opioids in a laboratory setting.[2][3]
Personal Protective Equipment (PPE)
The primary goal in handling potent compounds is to minimize exposure through engineering controls; however, appropriate PPE is a critical secondary line of defense.[4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Category | Minimum Requirement | Recommended for Powder Handling/Aerosol Risk |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Protective Clothing | Laboratory coat | Disposable coveralls or gown |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Respiratory Protection | Not generally required for solutions | N95, N100, P100, or R100 respirator[5] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound at every stage. The following workflow diagram illustrates the decision-making process for ensuring appropriate safety measures are in place.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Potent Compound Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a dedicated, clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container for potent compounds.
-
Decontamination: All surfaces and equipment must be decontaminated after use. The cleaning materials should be disposed of as potent compound waste.[3]
-
Final Disposal: All segregated waste streams must be disposed of through a licensed hazardous waste vendor with experience in handling potent pharmaceutical compounds. Do not mix with general laboratory waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
